N-Ethyl tadalafil
Description
Properties
IUPAC Name |
(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-ethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-2-25-11-20(27)26-17(23(25)28)10-15-14-5-3-4-6-16(14)24-21(15)22(26)13-7-8-18-19(9-13)30-12-29-18/h3-9,17,22,24H,2,10-12H2,1H3/t17-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNIMKVVHAXCSK-VGOFRKELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609405-34-6 | |
| Record name | N-Ethyl tadalafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609405346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-ETHYL TADALAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ3D5U624B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Ethyl tadalafil mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of N-Ethyl Tadalafil
Introduction
This compound is a structural analog of tadalafil, a well-established and potent phosphodiesterase type 5 (PDE5) inhibitor.[1] Tadalafil is clinically approved for the treatment of erectile dysfunction (ED), benign prostatic hyperplasia (BPH), and pulmonary arterial hypertension (PAH).[2][3][4] this compound distinguishes itself from its parent compound by the substitution of an ethyl group for the methyl group on the nitrogen atom of the piperazinedione ring.[1] This modification, while seemingly minor, is significant for researchers studying structure-activity relationships (SAR) of PDE5 inhibitors. The compound serves as a critical reference standard in analytical chemistry for the detection and quantification of tadalafil and its derivatives, often found in adulterated supplements. Its primary pharmacological interest lies in its shared mechanism of action with tadalafil, acting as a selective inhibitor of cGMP-specific PDE5.
Core Mechanism of Action: PDE5 Inhibition
The physiological mechanism of smooth muscle relaxation, particularly in the corpus cavernosum of the penis and the pulmonary vasculature, is regulated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.
-
Initiation by Nitric Oxide (NO): Upon sexual stimulation or other relevant physiological signals, NO is released from nerve terminals and endothelial cells.
-
Activation of Guanylate Cyclase: NO diffuses into adjacent smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).
-
Synthesis of cGMP: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.
-
Smooth Muscle Relaxation: cGMP acts as a second messenger, activating protein kinase G (PKG). This leads to the phosphorylation of several downstream targets, resulting in a decrease in intracellular calcium concentrations and subsequent relaxation of the smooth muscle cells. This relaxation allows for vasodilation and increased blood flow.
-
Signal Termination by PDE5: The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP, a reaction catalyzed by phosphodiesterase enzymes. PDE5 is the predominant isoform responsible for cGMP degradation in the corpus cavernosum and pulmonary vasculature.
This compound, like tadalafil, is a competitive inhibitor of PDE5. It binds to the catalytic site of the PDE5 enzyme, preventing it from degrading cGMP. This inhibition leads to an accumulation of intracellular cGMP, thereby enhancing and prolonging the NO-mediated smooth muscle relaxation and vasodilation. It is critical to note that the action of this compound is dependent on the initial release of NO, meaning sexual stimulation is a prerequisite for its effect in the context of erectile function.
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.
Quantitative Pharmacodynamic Data
While specific kinetic data such as the half-maximal inhibitory concentration (IC50) for this compound are not extensively published, the data for tadalafil and other PDE5 inhibitors provide a crucial benchmark for its expected potency and selectivity. The ethyl substitution is anticipated to modulate the binding affinity and pharmacokinetic profile compared to the N-methyl group of tadalafil.
Table 1: Comparative PDE Inhibition Profile
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | PDE5/PDE6 Selectivity | PDE5/PDE11 Selectivity |
|---|---|---|---|---|---|
| Tadalafil | 1.8 - 5 | >10,000 | 11 | >2,000 - 5,500 | ~6.1 |
| Sildenafil | 3.5 | 33 | 360 | ~9.4 | ~103 |
| Vardenafil | 0.7 | 11 | 130 | ~15.7 | ~186 |
Data compiled from various scientific sources for comparative purposes.
Experimental Protocols
Characterizing the mechanism of action of a PDE5 inhibitor like this compound involves a combination of in vitro enzymatic assays and ex vivo tissue-based functional assays.
In Vitro PDE5 Enzyme Inhibition Assay (Fluorescence Polarization)
This high-throughput assay determines the IC50 value of an inhibitor by measuring its ability to prevent PDE5 from hydrolyzing a fluorescently labeled cGMP substrate.
-
Principle: The assay measures the change in fluorescence polarization (FP). A small, fluorescently labeled cGMP substrate (FAM-cGMP) rotates rapidly in solution, resulting in low FP. When hydrolyzed by PDE5 to FAM-GMP, a specific binding agent in the assay mix binds to the product, forming a large complex that rotates slowly and produces a high FP signal. An inhibitor prevents this conversion, keeping the FP signal low.
-
Materials:
-
Recombinant human PDE5 enzyme
-
Fluorescent substrate (e.g., FAM-cGMP)
-
Binding agent/detection reagent
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
This compound (test compound) and positive control (e.g., Tadalafil)
-
DMSO for compound dilution
-
384-well black microplates
-
Plate reader capable of measuring fluorescence polarization
-
-
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in the assay buffer to achieve the final desired concentrations.
-
Assay Setup: To the wells of a 384-well microplate, add the diluted test compound or vehicle control (DMSO in assay buffer).
-
Enzyme Addition: Add a fixed concentration of recombinant human PDE5 enzyme to each well.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAM-cGMP substrate to all wells.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction and facilitate product binding by adding the binding agent/detection reagent.
-
Measurement: Read the fluorescence polarization of each well using a microplate reader (e.g., 485 nm excitation, 535 nm emission).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound relative to controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
-
Caption: Experimental workflow for the in vitro PDE5 Inhibition Assay (Fluorescence Polarization).
Ex Vivo Smooth Muscle Relaxation Assay
This assay assesses the functional effect of the inhibitor on smooth muscle tissue, providing physiological relevance to the enzymatic inhibition data.
-
Principle: Strips of smooth muscle tissue (e.g., corpus cavernosum) are mounted in an organ bath and pre-contracted with an agent like phenylephrine. The ability of this compound to induce relaxation (or potentiate relaxation by an NO donor) is measured as a change in isometric tension.
-
Materials:
-
Animal tissue (e.g., rabbit or rat corpus cavernosum)
-
Krebs-Henseleit solution (physiological salt solution)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Organ bath system with isometric force transducers
-
Contractile agent (e.g., Phenylephrine)
-
NO donor (e.g., Sodium Nitroprusside, SNP) (optional)
-
This compound
-
-
Methodology:
-
Tissue Preparation: Dissect smooth muscle tissue strips (e.g., 2-3 mm wide, 5-7 mm long) and mount them in organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas.
-
Equilibration: Allow tissues to equilibrate for at least 60 minutes under a stable resting tension.
-
Viability Check: Induce a contraction with a high concentration of KCl (e.g., 80 mM) to confirm tissue viability. Wash the tissues and allow them to return to baseline.
-
Pre-contraction: Induce a stable, submaximal contraction using an appropriate concentration of phenylephrine.
-
Concentration-Response Curve: Once a stable contraction plateau is achieved, add cumulative concentrations of this compound to the organ bath at set intervals, recording the relaxation response.
-
Potentiation (Optional): To assess potentiation of NO-mediated relaxation, generate a concentration-response curve to an NO donor like SNP in the presence and absence of a fixed concentration of this compound.
-
Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine. Plot the percentage of relaxation against the logarithm of the inhibitor concentration to determine the EC50 (half-maximal effective concentration).
-
Caption: Experimental workflow for the ex vivo Smooth Muscle Relaxation Assay.
Conclusion
This compound operates through a well-defined mechanism of action centered on the competitive inhibition of phosphodiesterase type 5. By preventing the degradation of cGMP, it amplifies the natural NO-mediated signaling cascade that governs smooth muscle relaxation and vasodilation. While it shares this core mechanism with its parent compound, tadalafil, the structural modification of the N-ethyl group provides a valuable tool for researchers exploring the nuanced structure-activity relationships and pharmacokinetics of PDE5 inhibitors. The experimental protocols detailed herein provide a robust framework for quantifying its enzymatic potency and physiological efficacy, solidifying its role as an important compound for both analytical and pharmacological research.
References
An In-depth Technical Guide to the Synthesis of N-Ethyl Tadalafil from D-Tryptophan Methyl Ester
This technical guide provides a comprehensive overview of the synthetic pathway for N-Ethyl tadalafil, an analog of the phosphodiesterase type 5 (PDE5) inhibitor tadalafil, starting from D-Tryptophan methyl ester. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
Tadalafil, marketed as Cialis, is a potent and selective inhibitor of PDE5, widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2][3] Its complex heterocyclic structure, a pyrazinopyridoindole derivative, has been the subject of extensive synthetic studies.[1][2] This guide focuses on the synthesis of an N-ethyl analog of tadalafil, detailing the key chemical transformations, experimental protocols, and relevant quantitative data. The synthetic route leverages the chiral pool of D-tryptophan to establish the desired stereochemistry in the final product.
Overall Synthesis Pathway
The synthesis of this compound from D-Tryptophan methyl ester is a multi-step process that primarily involves three key transformations:
-
Pictet-Spengler Reaction: An acid-catalyzed condensation and cyclization of D-Tryptophan methyl ester with piperonal to form the tetrahydro-β-carboline core.
-
Amide Formation: Reaction of the tetrahydro-β-carboline intermediate with chloroacetyl chloride.
-
Cyclization and N-Alkylation: Intramolecular cyclization and introduction of the N-ethyl group to yield the final this compound product.
The following diagram illustrates the logical workflow of the synthesis:
Caption: Logical workflow for the synthesis of this compound.
Detailed Experimental Protocols and Data
This section provides detailed methodologies for the key synthetic steps, along with quantitative data where available.
The Pictet-Spengler reaction is a crucial step for constructing the tetracyclic core of tadalafil analogs. The reaction of D-tryptophan methyl ester with piperonal can be catalyzed by various acids, with the choice of acid and solvent influencing the stereoselectivity of the resulting cis and trans isomers.
Experimental Protocol:
A general procedure for the acid-catalyzed Pictet-Spengler reaction is as follows:
-
D-tryptophan methyl ester hydrochloride and piperonal are suspended in a suitable solvent (e.g., acetonitrile, sulfolane, or a mixture of nitromethane and toluene).
-
The reaction mixture is heated to a temperature ranging from 80-85°C for 15-20 hours.
-
Upon completion, the reaction mixture is cooled to 0-10°C to facilitate the precipitation of the product.
-
The resulting solid, the hydrochloride salt of the cis-tetrahydro-β-carboline, is isolated by filtration and dried.
Quantitative Data for Pictet-Spengler Reaction:
| Catalyst/Solvent | Diastereomeric Ratio (cis:trans) | Yield | Reference |
| Benzoic acid in Acetic Acid | 92:8 | - | |
| Nitromethane or Acetonitrile | 99:1 | - | |
| Trifluoroacetic acid in Dichloromethane | 3:2 | - | |
| Sulfolane | - | High |
The second step involves the acylation of the secondary amine of the tetrahydro-β-carboline intermediate with chloroacetyl chloride.
Experimental Protocol:
-
The isolated cis-tetrahydro-β-carboline from the previous step is suspended in a solvent such as ethyl acetate.
-
An aqueous solution of a base, for instance, sodium carbonate, is added to the cooled suspension.
-
Chloroacetyl chloride is then added slowly to the reaction mixture.
-
After the reaction is complete, the organic layer is separated, washed, and concentrated to yield the chloroacetamide intermediate.
The final step is the cyclization of the chloroacetamide intermediate with ethylamine to form the diketopiperazine ring and introduce the N-ethyl group. While the literature extensively covers the synthesis of tadalafil using methylamine, the synthesis of this compound would proceed analogously with ethylamine.
Experimental Protocol (Adapted for this compound):
-
The chloroacetamide intermediate is dissolved in a suitable solvent.
-
Ethylamine is added to the solution, and the mixture is stirred, potentially with heating, to facilitate the intramolecular cyclization.
-
Upon completion of the reaction, the product is isolated and purified, typically by crystallization or chromatography.
A related procedure for the synthesis of a tadalafil analog involves the reaction of the tetrahydro-β-carboline intermediate with ethyl isocyanate in a solvent like methyl ethyl ketone at reflux for 16 hours.
Quantitative Data for a similar cyclization (Tadalafil analog):
| Reagent | Yield | Reference |
| Ethyl isocyanate | 54% |
Synthesis Pathway Diagram
The following diagram, generated using the DOT language, illustrates the chemical transformations in the synthesis of this compound.
Caption: Chemical synthesis pathway of this compound.
Conclusion
The synthesis of this compound from D-Tryptophan methyl ester is a feasible process that follows the well-established synthetic route for tadalafil. The key steps, including the Pictet-Spengler reaction and subsequent cyclization, can be adapted to produce the desired N-ethyl analog. The stereochemical outcome of the Pictet-Spengler reaction is highly dependent on the reaction conditions, offering a pathway to selectively synthesize the desired cis-isomer, which is crucial for the biological activity of tadalafil and its analogs. This guide provides a solid foundation for researchers to further explore and optimize the synthesis of this compound and other related compounds.
References
Chemical and physical properties of N-Ethyl tadalafil
An In-depth Technical Guide to N-Ethyl Tadalafil
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as Homotadalafil, is a synthetic derivative of tadalafil, a well-established phosphodiesterase type 5 (PDE5) inhibitor.[1] Tadalafil is widely recognized for its therapeutic applications in treating erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension.[2][3][4] this compound, as an analogue, is primarily utilized as a research tool to investigate the mechanisms of PDE5 inhibition and to explore potential therapeutic interventions for erectile dysfunction and related cardiovascular conditions.[1] This document provides a comprehensive overview of the chemical and physical properties, pharmacological action, and relevant experimental methodologies for this compound.
Chemical and Physical Properties
This compound is a white to off-white solid. While it is practically insoluble in water, it demonstrates slight solubility in chloroform and DMSO. For dissolution in DMSO, sonication is recommended to accelerate the process.
Table 1: Chemical and Physical Data of this compound
| Property | Value | Source |
| Molecular Formula | C23H21N3O4 | |
| Molecular Weight | 403.43 g/mol | |
| IUPAC Name | (2R,8R)-2-(1,3-benzodioxol-5-yl)-6-ethyl-3,6,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
| CAS Number | 1609405-34-6 | |
| Appearance | White to Off-White Solid | |
| Melting Point | >250°C (decomposes) | |
| Boiling Point (Predicted) | 681.9 ± 55.0 °C | |
| Density (Predicted) | 1.48 ± 0.1 g/cm³ | |
| pKa (Predicted) | 16.83 ± 0.40 | |
| Solubility | Chloroform (Slightly), DMSO (Slightly) | |
| Storage Conditions | -20°C for long-term storage |
Pharmacology and Mechanism of Action
Similar to its parent compound, tadalafil, this compound functions as a selective inhibitor of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme. The mechanism of action for PDE5 inhibitors is well-documented and involves the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.
During sexual stimulation, nitric oxide is released from nerve terminals and endothelial cells in the corpus cavernosum of the penis. NO activates the enzyme guanylate cyclase, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP lead to the relaxation of smooth muscle in the penile arteries and the corpus cavernosum, resulting in increased blood flow and facilitating an erection.
The PDE5 enzyme is responsible for the degradation of cGMP to the inactive 5'-GMP. By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby enhancing and prolonging its vasodilatory effects. This sustained elevation of cGMP levels leads to improved erectile function. It is important to note that sexual stimulation is a prerequisite for the pharmacological effect of PDE5 inhibitors, as they do not have a direct effect on smooth muscle relaxation in the absence of NO release.
Signaling Pathway of PDE5 Inhibition
Caption: Signaling pathway of PDE5 inhibition by this compound.
Experimental Protocols
Synthesis of this compound Analogues
A general procedure for the synthesis of tadalafil analogues involves the reaction of a suitable β-carboline with an isocyanate. The following is an illustrative protocol adapted from the synthesis of similar compounds.
Materials:
-
Appropriate β-carboline precursor
-
Ethyl isocyanate
-
Methyl ethyl ketone (MEK) or other suitable solvent
-
Nitrogen gas
-
Silica gel for column chromatography
-
Dichloromethane (DCM) as eluent
Procedure:
-
Dissolve the β-carboline precursor (1 mmol) in methyl ethyl ketone (10 ml) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add ethyl isocyanate (1.6 mmol) to the stirred solution.
-
Heat the mixture to reflux and stir for 16 hours under a nitrogen atmosphere.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel using dichloromethane as the eluent to yield the this compound analogue.
Analytical Methodologies
Various analytical techniques can be employed for the identification and quantification of this compound in bulk form and in complex matrices. High-Performance Liquid Chromatography (HPLC) is a commonly used method for the analysis of tadalafil and its related substances.
4.2.1 High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed and validated for the routine quality control of this compound.
Instrumentation and Conditions (Illustrative):
-
HPLC System: A system equipped with a UV detector (e.g., Shimadzu LC-2010CHT).
-
Column: Inertsil C18 (150 x 4.6 mm; 5 µm) or a phenyl bonded silica gel column.
-
Mobile Phase: A mixture of a buffered aqueous solution and an organic solvent. For example, a 50:50 (v/v) mixture of phosphate buffer (10 mM, pH 3.2) and acetonitrile.
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: 285 nm or 295 nm.
-
Column Temperature: Ambient or controlled at 30°C.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., 1:1 acetonitrile and water).
-
Prepare working standard solutions by diluting the stock solution to the desired concentrations for linearity studies (e.g., 60-140 µg/ml).
-
For analysis of a formulated product, grind the tablets, accurately weigh a portion of the fine powder, and dissolve it in the diluent to achieve a known concentration. Centrifuge the solution and use the supernatant for injection.
Validation Parameters: The method should be validated according to ICH guidelines for linearity, accuracy, precision, and specificity.
4.2.2 High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler and faster alternative for the quantification of this compound.
Instrumentation and Conditions (Illustrative):
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: Chloroform:Methanol (9:1, v/v).
-
Application: Apply the sample and standard solutions as spots or bands.
-
Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
Detection: Densitometric scanning at 284 nm or 285 nm.
Validation Parameters: Validate the method for linearity (e.g., 100-800 ng/spot), precision, accuracy, and specificity. Determine the limit of detection (LOD) and limit of quantification (LOQ).
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in a bulk or formulated sample using HPLC.
Experimental Workflow for HPLC Analysis
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Conclusion
This compound serves as a valuable molecule for research in the field of PDE5 inhibition. Understanding its chemical and physical properties, along with its pharmacological mechanism of action, is crucial for its effective application in scientific investigations. The experimental protocols outlined in this guide provide a foundation for the synthesis and analysis of this compound, enabling researchers to further explore its potential and contribute to the development of novel therapeutics.
References
Preliminary Pharmacological Profiling of N-Ethyl Tadalafil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl tadalafil is a structural analog of tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] Tadalafil is clinically approved for the treatment of erectile dysfunction and pulmonary arterial hypertension.[2] this compound, also known as homotadalafil, features an ethyl group in place of the methyl group on the nitrogen atom of the piperazinedione ring of tadalafil.[1][3] This modification is of interest to researchers for its potential to alter the pharmacological profile of the parent compound. This document provides a preliminary pharmacological overview of this compound, drawing on available data and leveraging the extensive research on its parent compound, tadalafil, to infer its likely characteristics.
Mechanism of Action: PDE5 Inhibition
This compound is a phosphodiesterase type 5 (PDE5) inhibitor.[1] The therapeutic effects of PDE5 inhibitors are mediated by their ability to prevent the breakdown of cyclic guanosine monophosphate (cGMP). In the nitric oxide (NO)/cGMP signaling pathway, the release of NO in response to neuronal stimulation activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The accumulation of cGMP leads to the activation of protein kinase G (PKG), resulting in the phosphorylation of various downstream targets that ultimately cause a decrease in intracellular calcium levels and smooth muscle relaxation. This vasodilation is the key mechanism for penile erection and for the reduction of pulmonary vascular resistance in pulmonary hypertension. PDE5 is the primary enzyme responsible for the degradation of cGMP to the inactive GMP. By inhibiting PDE5, this compound enhances the effect of NO by increasing intracellular cGMP concentrations, thereby promoting and prolonging smooth muscle relaxation.
Pharmacological Data
Quantitative data on the pharmacological profile of this compound is limited. However, available information suggests it is a potent PDE5 inhibitor. For a comprehensive understanding, the pharmacological data of the parent compound, tadalafil, is also presented for comparative purposes.
Table 1: Preliminary Pharmacological Data for this compound
| Parameter | Value | Reference |
| Target | Phosphodiesterase 5 (PDE5) | |
| IC50 (PDE5) | 0.16–4.84 µM |
Note: The IC50 value is presented as a range based on a study of N-substituted hydantoin analogs.
Table 2: Pharmacological Data for Tadalafil (Reference Compound)
| Parameter | Value | Reference |
| Target | Phosphodiesterase 5 (PDE5) | |
| IC50 (PDE5) | 1.8 ± 0.40 nM | |
| KD (PDE5) | 2.4 ± 0.60 nM | |
| Selectivity (vs. PDE6) | >1000-fold | |
| Selectivity (vs. PDE11) | ~700-fold |
Experimental Protocols
In Vitro PDE5 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant PDE5.
Materials:
-
Human recombinant PDE5 enzyme
-
This compound (test compound)
-
cGMP (substrate)
-
[3H]-cGMP (radiolabeled substrate)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl2 and bovine serum albumin)
-
Scintillation cocktail and counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Assay Reaction:
-
In a microplate, add the assay buffer.
-
Add the test compound at various concentrations.
-
Add the human recombinant PDE5 enzyme.
-
Initiate the reaction by adding a mixture of cGMP and [3H]-cGMP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
-
Termination of Reaction: Stop the enzymatic reaction by adding a stop buffer or by heat inactivation.
-
Conversion to Nucleoside: Add snake venom nucleotidase to the reaction mixture and incubate to convert the [3H]-GMP product to [3H]-guanosine.
-
Separation of Product:
-
Apply the reaction mixture to an anion-exchange resin column or slurry.
-
The unreacted [3H]-cGMP and the [3H]-GMP product will bind to the resin, while the resulting [3H]-guanosine will be in the eluate.
-
-
Quantification:
-
Collect the eluate into scintillation vials.
-
Add scintillation cocktail and quantify the amount of [3H]-guanosine using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of PDE5 inhibition for each concentration of this compound compared to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
In Vitro and In Vivo Profile (Based on Tadalafil)
Due to the lack of specific data for this compound, the following sections on metabolism and pharmacokinetics are based on the well-characterized profile of its parent compound, tadalafil. These data provide a reasonable expectation for the behavior of this compound, although direct studies are required for confirmation.
In Vitro Metabolism of Tadalafil
In vitro studies using human liver microsomes have shown that tadalafil is primarily metabolized by the cytochrome P450 (CYP) 3A4 isoform. The main metabolic pathway involves the formation of a catechol metabolite, which is subsequently methylated and glucuronidated. The resulting metabolites are not considered to be pharmacologically active at their observed concentrations. Tadalafil has shown negligible competitive inhibition of CYP3A in vitro.
In Vivo Pharmacokinetics of Tadalafil
The pharmacokinetic profile of tadalafil has been extensively studied in healthy subjects. Following oral administration, tadalafil is readily absorbed, with the maximum plasma concentration (Cmax) typically reached at a median time of 2 hours. The pharmacokinetic parameters of tadalafil are linear with respect to dose and time.
Table 3: Pharmacokinetic Parameters of Tadalafil in Healthy Subjects (Single 20 mg Dose)
| Parameter | Mean Value | Reference |
| Tmax (Time to Cmax) | 2 hours | |
| t1/2 (Half-life) | 17.5 hours | |
| CL/F (Apparent Oral Clearance) | 2.48 L/h | |
| Vz/F (Apparent Volume of Distribution) | 62.6 L |
Safety and Tolerability of Tadalafil
Clinical studies on tadalafil have demonstrated a good safety and tolerability profile. The most commonly reported adverse events are generally mild to moderate in severity and include headache, dyspepsia, back pain, and myalgia.
Conclusion
This compound is a structural analog of tadalafil and a potent inhibitor of PDE5. The preliminary data, primarily from in vitro studies of related analogs, suggests that it shares the same mechanism of action as tadalafil by enhancing the cGMP signaling pathway. While quantitative data for this compound is currently limited, the well-established pharmacological, pharmacokinetic, and safety profile of tadalafil provides a strong foundation for predicting its properties. Further research, including specific in vitro and in vivo studies, is necessary to fully characterize the pharmacological profile of this compound and to determine any potential advantages or differences compared to its parent compound.
References
An In-Depth Technical Guide to In Vitro Enzymatic Assays for N-Ethyl Tadalafil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core in vitro enzymatic assays relevant to the study of N-Ethyl tadalafil, a structural analog of tadalafil. As a member of the phosphodiesterase type 5 (PDE5) inhibitor class, the primary enzymatic target for this compound is PDE5. Furthermore, its metabolic fate is likely governed by cytochrome P450 (CYP) enzymes, similar to its parent compound.
This document outlines the fundamental signaling pathways, presents detailed protocols for key enzymatic assays, and summarizes relevant quantitative data to facilitate research and development.
Primary Target Enzyme: Phosphodiesterase 5 (PDE5)
This compound is an analog of tadalafil, a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5)[1][2]. The therapeutic effects of these compounds in conditions like erectile dysfunction and pulmonary arterial hypertension are mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway[1]. Inhibition of PDE5 prevents the degradation of cGMP, leading to smooth muscle relaxation and vasodilation[1][3].
The NO/cGMP Signaling Pathway
The canonical pathway involves the release of nitric oxide (NO), which activates soluble guanylate cyclase (sGC). sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The enzyme PDE5 specifically hydrolyzes cGMP to the inactive 5'-GMP, thus terminating the signal. This compound, by inhibiting PDE5, sustains elevated levels of cGMP.
Quantitative Analysis of PDE5 Inhibition
| Compound | Enzyme Target | IC₅₀ Value (nM) | Reference(s) |
| This compound | PDE5 | Data not available | - |
| Tadalafil | PDE5 | ~1.8 nM | |
| Tadalafil | PDE5 | ~5 nM | |
| Tadalafil | PDE5 | ~0.94 nM | |
| Sildenafil | PDE5 | ~4.2 nM |
Experimental Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This protocol describes a common high-throughput method for determining the IC₅₀ of test compounds against PDE5 using a fluorescence polarization (FP) assay format. The assay measures the hydrolysis of a fluorescein-labeled cGMP (cGMP-FAM) substrate.
Principle: The small cGMP-FAM substrate rotates rapidly in solution, resulting in low fluorescence polarization. When hydrolyzed by PDE5 to 5'-GMP-FAM, a specific binding agent in the kit binds to the product. This forms a much larger molecular complex that rotates slowly, leading to a high polarization signal. The degree of inhibition is inversely proportional to the FP signal.
Materials:
-
Recombinant human PDE5A1 enzyme
-
Fluorescent substrate (e.g., FAM-Cyclic-3′,5′-GMP)
-
Binding Agent (phosphate-binding nanoparticles)
-
PDE Assay Buffer
-
Test compound (this compound) and positive control (Tadalafil)
-
DMSO for compound dilution
-
Black, low-volume 96-well or 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization (Excitation: ~485 nm, Emission: ~535 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 1 pM to 100 µM) in PDE Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme Preparation: Dilute the PDE5A1 enzyme to the desired concentration in cold PDE Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.
-
Assay Reaction:
-
Add 25 µL of the diluted test compound or control (positive control Tadalafil, or buffer with DMSO for 'no inhibition' control) to the microplate wells.
-
Add 25 µL of the diluted PDE5A1 enzyme solution to all wells except the 'no enzyme' control wells.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation: Add 50 µL of the cGMP-FAM substrate solution to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 30-60 minutes at 37°C. The time should be optimized to achieve ~20-30% substrate conversion in the 'no inhibition' control.
-
Reaction Termination: Add 25 µL of the Binding Agent to each well. This stops the reaction and initiates binding to the 5'-GMP-FAM product.
-
Final Incubation: Incubate for an additional 30 minutes at room temperature to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization of each well using the microplate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (FP_sample - FP_no_enzyme) / (FP_enzyme_only - FP_no_enzyme))
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
-
Metabolic Enzymes: Cytochrome P450 (CYP)
The metabolism of tadalafil is mediated almost exclusively by the cytochrome P450 enzyme CYP3A4 in the liver. It is therefore critical to assess the interaction of this compound with this enzyme to understand its pharmacokinetic profile and potential for drug-drug interactions (DDIs). In vitro assays using human liver microsomes (HLMs) are the standard for this evaluation.
This compound and CYP3A4 Interaction
In vitro studies can determine if this compound is a substrate, inhibitor, or inducer of CYP3A4. Tadalafil itself has been shown to be a weak, mechanism-based inhibitor of CYP3A4 in vitro, though this effect is not considered clinically significant at therapeutic concentrations. The potential for this compound to inhibit CYP3A4 is a key parameter to determine.
Quantitative Analysis of CYP3A4 Inhibition
The inhibitory effect on CYP enzymes is quantified by an IC₅₀ value (for direct inhibition) or by the parameters Kᵢ (inactivation constant) and kᵢₙₐ꜀ₜ (maximal rate of inactivation) for time-dependent inhibition (TDI). A recent study on tadalafil reported an IC₅₀ value of 22.6 µM against CYP3A4, which decreased ~7-fold after pre-incubation, suggesting time-dependent inhibition. Data for this compound would need to be determined experimentally.
| Compound | Enzyme Target | Inhibition Parameter | Value (µM) | Reference(s) |
| This compound | CYP3A4 | IC₅₀ / Kᵢ, kᵢₙₐ꜀ₜ | Data not available | - |
| Tadalafil | CYP3A4 | IC₅₀ (Direct) | 22.6 | |
| Tadalafil | CYP3A4 | IC₅₀ (Time-Dependent) | ~3.2 |
Experimental Protocol: In Vitro CYP3A4 Inhibition Assay
This protocol outlines a method to determine the direct and time-dependent inhibition of CYP3A4 activity by this compound in human liver microsomes (HLMs). The activity of CYP3A4 is monitored by measuring the formation of a metabolite from a known probe substrate (e.g., midazolam).
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
CYP3A4 probe substrate (e.g., Midazolam)
-
NADPH regenerating system (or NADPH stock solution)
-
Potassium Phosphate Buffer (pH 7.4)
-
Test compound (this compound) and positive control (e.g., Ketoconazole)
-
Acetonitrile (ACN) with internal standard (IS) for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Direct Inhibition (IC₅₀ Determination):
-
Prepare a reaction mixture containing HLMs (e.g., 0.2 mg/mL), phosphate buffer, and a series of concentrations of this compound.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding the CYP3A4 probe substrate (e.g., 2-5 µM midazolam) and the NADPH regenerating system.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding an equal volume of cold ACN containing an analytical internal standard.
-
Centrifuge the samples to pellet the protein, and transfer the supernatant for LC-MS/MS analysis to quantify the probe metabolite.
-
-
Time-Dependent Inhibition (TDI):
-
Pre-incubation: Prepare a mixture of HLMs and various concentrations of this compound in buffer. Initiate the pre-incubation by adding the NADPH regenerating system. Incubate for different time points (e.g., 0, 5, 15, 30 minutes) at 37°C. A parallel incubation without NADPH serves as a control for direct inhibition.
-
Definitive Reaction: After the pre-incubation period, dilute the mixture (e.g., 10-fold) into a new reaction vessel containing the probe substrate and additional NADPH. This dilution minimizes any direct inhibition from the remaining pre-incubated test compound.
-
Incubate for the short reaction time (5-10 minutes) as determined previously.
-
Terminate and process the samples as described in the direct inhibition protocol.
-
-
Data Analysis:
-
Direct Inhibition: Plot the percentage of remaining CYP3A4 activity against the log of inhibitor concentration and fit to a dose-response curve to determine the IC₅₀.
-
Time-Dependent Inhibition: For each pre-incubation time point, determine the rate of enzyme inactivation. Plot these rates against the inhibitor concentration to calculate the kinetic parameters Kᵢ and kᵢₙₐ꜀ₜ.
-
References
- 1. This compound | 1609405-34-6 | Benchchem [benchchem.com]
- 2. Tadalafil-N-ethyl | 1609405-34-6 | JPC40534 | Biosynth [biosynth.com]
- 3. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
N-Ethyl Tadalafil (CAS No. 1609405-34-6): A Technical Guide for Researchers
For research use only. Not for human or veterinary use.
Introduction
N-Ethyl tadalafil is a structural analog of tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] Tadalafil is a well-established therapeutic agent for erectile dysfunction and pulmonary arterial hypertension.[3][4] this compound, characterized by the substitution of the N-methyl group on the piperazinedione ring of tadalafil with an N-ethyl group, is primarily utilized as a research compound and a reference standard in analytical chemistry.[1] This technical guide provides an in-depth overview of the known research applications, mechanism of action, synthesis, and analytical methodologies related to this compound, with a focus on providing practical information for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1609405-34-6 | |
| Molecular Formula | C₂₃H₂₁N₃O₄ | |
| Molecular Weight | 403.43 g/mol | |
| IUPAC Name | (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-ethyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | |
| Synonyms | Homotadalafil, N-Ethyltadalafil |
Research Applications
This compound serves as a valuable tool in several areas of scientific research:
-
Analytical Chemistry: It is primarily used as a reference standard for the identification and quantification of tadalafil and its derivatives in various matrices, including pharmaceutical preparations and traditional medicines that may be adulterated with PDE5 inhibitors. Its distinct molecular weight allows for clear differentiation from tadalafil in mass spectrometry-based analyses.
-
Biological Research and Drug Development: As a PDE5 inhibitor, this compound is employed in studies aimed at understanding the physiological and pathological roles of the cGMP signaling pathway. Research investigates its efficacy and selectivity compared to tadalafil in models of erectile dysfunction and pulmonary arterial hypertension to explore structure-activity relationships and develop novel therapeutic agents.
-
Cancer Research: Emerging research on tadalafil suggests that PDE5 inhibition can modulate the tumor microenvironment by affecting tumor-associated macrophages and myeloid-derived suppressor cells. This compound is a potential tool to further investigate these phenomena and explore the therapeutic potential of PDE5 inhibition in oncology.
Mechanism of Action: PDE5 Inhibition and the cGMP Signaling Pathway
The mechanism of action of this compound is presumed to be analogous to that of tadalafil, which is a selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is the primary enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature.
The signaling pathway is initiated by the release of nitric oxide (NO) from nerve endings and endothelial cells, typically in response to sexual stimulation. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP levels lead to the activation of protein kinase G (PKG), resulting in the phosphorylation of several downstream targets. This cascade ultimately causes a decrease in intracellular calcium levels, leading to smooth muscle relaxation, vasodilation, and, in the context of erectile dysfunction, penile erection.
By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby potentiating the NO/cGMP signaling pathway and enhancing smooth muscle relaxation and blood flow.
Quantitative Data
Limited quantitative data is available for this compound itself. The following table summarizes the reported inhibitory activity against PDE5. For comparative purposes, data for tadalafil is also included where available from the same or similar studies.
| Compound | Target | IC₅₀ | Notes | Reference |
| This compound | PDE5 | 0.16–4.84 µM | N-ethyl substitution reportedly yielded the highest PDE5 inhibitory activity among a series of N-substituted hydantoin analogs. | |
| Tadalafil | PDE5 | ~1-5 nM | Highly potent and selective inhibitor. |
Experimental Protocols
Due to the nature of this compound as a research compound, detailed, publicly available experimental protocols are scarce. The following sections provide generalized methodologies based on the synthesis and analysis of tadalafil and its analogs.
Synthesis of this compound
The synthesis of this compound follows the principles of the well-established synthesis of tadalafil, with the key modification being the use of ethylamine instead of methylamine in the final cyclization step. A generalized workflow is presented below.
References
Methodological & Application
Step-by-step N-Ethyl tadalafil synthesis protocol
I am unable to provide a step-by-step synthesis protocol for N-Ethyl tadalafil. The creation and distribution of instructions for synthesizing unregulated drug analogues like this compound are restricted due to significant public health and safety concerns. Unapproved substances have not undergone the rigorous safety, efficacy, and quality testing required for approved pharmaceuticals, and their production and use can pose serious health risks.
Instead, I can offer general information from a public health and chemical safety perspective regarding drug analogues and the importance of regulatory oversight in pharmaceutical development.
The Risks of Unapproved Drug Analogues
Unapproved drug analogues are chemical compounds that are structurally similar to approved drugs but have not been evaluated for safety or effectiveness by regulatory bodies such as the U.S. Food and Drug Administration (FDA).
-
Public Health Concerns: These substances are often illegally included in products marketed as dietary supplements, particularly for weight loss and sexual enhancement. Consumers are typically unaware they are ingesting potent, unapproved pharmaceutical ingredients, which can lead to adverse health events.
-
Lack of Quality Control: The manufacturing of these substances occurs in unregulated environments, leading to a high risk of contamination, inconsistent dosages, and unknown impurities, all of which can be harmful.
-
Unpredictable Effects: Minor structural modifications to a drug molecule can significantly alter its pharmacological and toxicological properties. Without clinical trials, the effects of these analogues on the human body, including potential side effects and drug interactions, are unknown.
The Importance of the Pharmaceutical Approval Process
The development and approval of a new drug is a long and complex process designed to ensure it is safe and effective for public use. This pathway is a cornerstone of public health protection.
The FDA drug approval process is a multi-stage journey to ensure that any new pharmaceutical is safe and effective for public use.[1] Before a product is approved, the agency determines that the benefits of the product outweigh its known risks for the intended use.[2][3][4] This rigorous process is a critical component of public health in the United States.[5]
The primary phases of the approval process include:
-
Discovery and Preclinical Research In this initial stage, a new compound is developed and undergoes extensive laboratory and animal testing to gather preliminary data on its safety and biological activity. These studies focus on identifying the drug's pharmacological effects and evaluating its toxicity.
-
Investigational New Drug (IND) Application After successful preclinical testing, the sponsor submits an IND application to the FDA. This application includes the preclinical data, the drug's composition, and a detailed plan for human testing. The FDA reviews this application to ensure that human subjects will not be exposed to unreasonable risk.
-
Clinical Trials Once the IND is approved, the drug enters human testing, which is conducted in three sequential phases. These trials are designed to gather comprehensive data on the drug's safety and efficacy in treating a specific condition.
-
New Drug Application (NDA) and FDA Review Following the successful completion of clinical trials, the sponsor submits an NDA to the FDA. This comprehensive application contains all the data from preclinical and clinical studies. A team of FDA scientists, including physicians, statisticians, and chemists, conducts an independent review of the data to determine if the drug's benefits outweigh its risks. The standard review time is typically 10 months, but a Priority Review designation can shorten this to 6 months.
-
Post-Marketing Surveillance After a drug is approved and marketed, the FDA continues to monitor its safety through post-marketing surveillance (Phase IV trials). This ongoing monitoring helps to identify any rare or long-term adverse effects that were not detected during clinical trials.
This structured and evidence-based process ensures that medications available to the public are held to high standards of safety and effectiveness, a protection that is absent with unregulated substances.
This response is for informational purposes only and does not constitute medical or legal advice. The synthesis, sale, or use of unapproved drug analogues can be dangerous and illegal. Always consult with a qualified healthcare professional for any health concerns and rely on approved and regulated sources for medications.
References
- 1. Understanding the US FDA Drug Approval Process | Pharmaguideline [pharmaguideline.com]
- 2. What does it mean when a drug or medical device gains FDA approval? [medicalnewstoday.com]
- 3. quora.com [quora.com]
- 4. fda.gov [fda.gov]
- 5. FDA Approvals and Regulations: Overview | Research Starters | EBSCO Research [ebsco.com]
N-Ethyl tadalafil as a tool compound for cardiovascular research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl tadalafil is a structural analog of tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] Like its parent compound, this compound is anticipated to exert its pharmacological effects by preventing the degradation of cyclic guanosine monophosphate (cGMP), a key second messenger in various cardiovascular signaling pathways.[1] This mechanism of action suggests its potential as a valuable tool compound for investigating cardiovascular physiology and pathology. These application notes provide an overview of the potential cardiovascular research applications of this compound, based on the extensive research conducted on tadalafil, and offer detailed protocols for preclinical evaluation.
Disclaimer: The majority of the data and protocols presented herein are based on studies conducted with tadalafil. While this compound is a close structural analog and is expected to exhibit a similar pharmacological profile, direct experimental verification is recommended.
Mechanism of Action and Signaling Pathway
This compound, as a PDE5 inhibitor, enhances the effects of nitric oxide (NO) by preventing the breakdown of cGMP.[1] In the cardiovascular system, the NO-cGMP pathway plays a crucial role in regulating vascular tone, cardiac function, and cellular growth.
The primary signaling cascade initiated by this compound is as follows:
-
Nitric Oxide (NO) Production: Endothelial cells produce NO in response to various stimuli, such as shear stress from blood flow.
-
Guanylate Cyclase Activation: NO diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC).
-
cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.
-
PDE5 Inhibition: this compound inhibits the action of PDE5, the enzyme responsible for hydrolyzing cGMP to its inactive form, 5'-GMP.
-
Accumulation of cGMP: Inhibition of PDE5 leads to an accumulation of intracellular cGMP.
-
Protein Kinase G (PKG) Activation: Elevated cGMP levels activate protein kinase G (PKG).
-
Physiological Response: PKG activation leads to a cascade of downstream effects, including a decrease in intracellular calcium levels, resulting in smooth muscle relaxation (vasodilation) and other cardioprotective effects.
Another important signaling pathway implicated in the cardioprotective effects of tadalafil is the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies on tadalafil, which can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Efficacy of Tadalafil in a Mouse Model of Myocardial Infarction
| Parameter | Control (Vehicle) | Tadalafil (1 mg/kg/day) | Reference |
| Infarct Size (%) | 70.1 ± 3.1 | 49.3 ± 2.6 | [2][3] |
| Fibrotic Area (% of LV) | 21.9 ± 3.9 | 8.8 ± 2.8 | |
| Apoptosis (TUNEL-positive cells, %) | 6.7 ± 0.4 | 2.1 ± 0.2 | |
| Cardiac Hypertrophy (Heart/Tibia, mg/cm) | 110.2 ± 4.1 | 89.7 ± 5.5 | |
| Pulmonary Edema (Lung/Tibia, mg/cm) | 105.3 ± 4.9 | 85.6 ± 1.3 |
Table 2: Hemodynamic Effects of Tadalafil in Patients with Coronary Artery Disease
| Parameter | Placebo | Tadalafil (5 mg) | Tadalafil (10 mg) | Reference |
| Mean Max Change in Standing SBP (mmHg) with Nitroglycerin | -28 | -36 | -31 | |
| Mean Max Change in Standing SBP (mmHg) with Isosorbide Mononitrate | -23 | -23 | -26 |
Experimental Protocols
Ex Vivo Assessment of Cardioprotection using the Langendorff Perfused Heart Model
This protocol is designed to assess the direct cardioprotective effects of this compound on an isolated heart subjected to ischemia-reperfusion (I/R) injury.
Materials:
-
This compound
-
Krebs-Henseleit (KH) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose)
-
Anesthetic (e.g., pentobarbital)
-
Heparin
-
Langendorff apparatus
-
Physiological recording equipment
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and administer heparin to prevent coagulation.
-
Heart Isolation: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold KH buffer.
-
Cannulation: Mount the aorta onto the Langendorff apparatus cannula and initiate retrograde perfusion with oxygenated (95% O₂/5% CO₂) KH buffer at a constant pressure (e.g., 80 mmHg) and temperature (37°C).
-
Equilibration: Allow the heart to stabilize for 20 minutes.
-
Drug Perfusion: Perfuse the heart with KH buffer containing this compound at the desired concentration for a specified period (e.g., 15 minutes) prior to ischemia.
-
Ischemia: Induce global no-flow ischemia by stopping the perfusion for 30 minutes.
-
Reperfusion: Reinitiate perfusion with the original buffer for 60 minutes.
-
Data Acquisition: Continuously record cardiac parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow throughout the experiment.
-
Biochemical Analysis: At the end of reperfusion, the heart tissue can be collected for analysis of infarct size (e.g., TTC staining) or molecular markers of apoptosis and signaling pathways (e.g., Western blotting for Akt phosphorylation).
In Vitro Assessment of Vasorelaxant Properties using Aortic Ring Assay
This protocol determines the vasodilatory effect of this compound on isolated arterial segments.
Materials:
-
This compound
-
Krebs-Henseleit (KH) buffer
-
Phenylephrine or other vasoconstrictor
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Isolate the thoracic aorta from an anesthetized animal and place it in cold KH buffer. Carefully clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the aortic rings in an organ bath containing oxygenated KH buffer at 37°C. Attach one end of the ring to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, with buffer changes every 15-20 minutes.
-
Viability Check: Test the integrity of the endothelium by inducing contraction with phenylephrine (e.g., 1 µM) followed by relaxation with acetylcholine (e.g., 10 µM).
-
Pre-contraction: After a washout period, induce a stable contraction with a submaximal concentration of phenylephrine.
-
Cumulative Concentration-Response: Once a stable plateau of contraction is reached, add this compound in a cumulative manner to the organ bath, allowing the relaxation response to stabilize at each concentration.
-
Data Analysis: Record the tension at each concentration and express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve to determine the EC₅₀ of this compound.
Conclusion
This compound, as a structural analog of tadalafil, holds significant promise as a tool compound for cardiovascular research. Its expected mechanism of action via PDE5 inhibition provides a targeted approach to modulate the NO-cGMP signaling pathway, which is central to many cardiovascular processes. The protocols and data provided in these application notes, based on extensive research with tadalafil, offer a solid foundation for researchers to explore the cardiovascular effects of this compound in various preclinical models. Further investigation into the specific pharmacological profile of this compound is warranted to fully elucidate its potential in cardiovascular drug discovery and development.
References
Application of N-Ethyl tadalafil in competitive PDE5 inhibitor binding assays
Application Notes: N-Ethyl Tadalafil in Competitive PDE5 Inhibition Assays
Introduction
This compound is a structural analog of tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, responsible for the degradation of cGMP.[3][4][5] By inhibiting PDE5, intracellular levels of cGMP increase, leading to the relaxation of smooth muscle and vasodilation. This mechanism is the basis for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.
Competitive binding assays are fundamental in drug discovery for determining the affinity and potency of new inhibitor candidates. In this context, this compound serves as a valuable research tool for studying the structure-activity relationships of the tadalafil scaffold and for validating PDE5 binding assays. These application notes provide a detailed protocol for utilizing this compound in a competitive PDE5 inhibitor binding assay.
Principle of the Assay
The competitive binding assay is designed to measure the ability of a test compound, such as this compound, to compete with a known ligand or substrate for binding to the catalytic site of the PDE5 enzyme. The inhibitory potency of the compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the PDE5 enzyme activity by 50%. A lower IC50 value indicates a higher binding affinity and greater potency.
PDE5 Signaling Pathway
The diagram below illustrates the role of PDE5 in the cGMP signaling pathway and the mechanism of action for inhibitors like this compound. In this pathway, nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) into cGMP. PDE5 specifically hydrolyzes cGMP to the inactive 5'-GMP. PDE5 inhibitors block this degradation, leading to an accumulation of cGMP and subsequent activation of protein kinase G (PKG), resulting in smooth muscle relaxation.
Comparative Inhibitory Activity
The following table summarizes the reported in vitro inhibitory potency (IC50) of this compound and other common PDE5 inhibitors against the PDE5 enzyme. This data is essential for comparing the relative potency of these compounds and for establishing reference standards in competitive binding assays.
| Compound | PDE5 IC50 | Reference |
| This compound | 0.16 – 4.84 µM | |
| Tadalafil | ~1.8 - 5 nM | |
| Sildenafil | ~3.7 - 6 nM | |
| Vardenafil | ~0.1 - 0.4 nM |
Note: IC50 values can vary depending on the specific assay conditions (e.g., substrate concentration, enzyme source, buffer composition).
Experimental Protocol: Competitive PDE5 Binding Assay
This protocol describes a generalized fluorescence polarization (FP)-based assay for determining the IC50 of this compound. The principle involves the use of a fluorescently labeled tracer that binds to PDE5. A test inhibitor will displace the tracer, causing a decrease in fluorescence polarization.
Experimental Workflow
The workflow for a competitive PDE5 binding assay involves several key stages, from reagent preparation to data analysis, as depicted in the diagram below.
Materials and Reagents
-
Recombinant Human PDE5A
-
This compound
-
Tadalafil (as a positive control)
-
Fluorescently labeled PDE5 tracer/ligand
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
DMSO (for compound dissolution)
-
384-well, low-volume, black assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring fluorescence polarization
Procedure
-
Compound Preparation: a. Prepare a 10 mM stock solution of this compound and the control inhibitor (Tadalafil) in 100% DMSO. b. Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold serial dilution starting from 50 µM).
-
Assay Plate Setup: a. Add a small volume (e.g., 1 µL) of each diluted compound concentration to the wells of the 384-well plate. b. Include control wells:
- Negative Control (0% Inhibition): DMSO only.
- Positive Control (100% Inhibition): A high concentration of a known potent inhibitor like Tadalafil.
-
Enzyme Addition: a. Dilute the recombinant PDE5 enzyme to the desired working concentration in the pre-chilled assay buffer. The optimal concentration should be determined empirically. b. Add the diluted enzyme solution to all wells containing the test compounds and controls.
-
First Incubation: a. Gently mix the plate and incubate for a defined period (e.g., 15-30 minutes) at room temperature. This allows the test inhibitor to bind to the enzyme.
-
Tracer Addition: a. Dilute the fluorescent PDE5 tracer to its working concentration in the assay buffer. b. Add the tracer solution to all wells.
-
Second Incubation: a. Incubate the plate for a sufficient time (e.g., 60-90 minutes) at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: a. Read the fluorescence polarization on a compatible plate reader. Set the excitation and emission wavelengths according to the tracer's specifications.
Data Analysis
-
Calculate Percent Inhibition: The raw fluorescence polarization (mP) values are used to calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = 100 * (1 - [(mP_sample - mP_pos_ctrl) / (mP_neg_ctrl - mP_pos_ctrl)])
Where:
-
mP_sample is the mP from a well with the test compound.
-
mP_pos_ctrl is the average mP from the positive control wells.
-
mP_neg_ctrl is the average mP from the negative control wells.
-
-
Determine IC50 Value: a. Plot the calculated percent inhibition against the logarithm of the inhibitor concentration. b. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, R). c. The IC50 value is determined from the curve as the concentration of the inhibitor that produces a 50% response.
This compound is an effective tool for investigating the PDE5 enzyme in a research setting. The provided protocol for a competitive binding assay offers a robust framework for determining its inhibitory potency and for screening novel PDE5 inhibitor candidates. Accurate and reproducible results depend on careful optimization of assay parameters, including enzyme and substrate concentrations, and incubation times.
References
- 1. This compound | 1609405-34-6 | Benchchem [benchchem.com]
- 2. Tadalafil-N-ethyl | 1609405-34-6 | JPC40534 | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. The novel functions of cGMP-specific phosphodiesterase 5 and its inhibitors in carcinoma cells and pulmonary/cardiovascular vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
Application Note: High-Sensitivity LC-MS/MS Analytical Method for the Detection of N-Ethyl Tadalafil in Biological Matrices
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Ethyl tadalafil in biological matrices such as plasma and urine. This compound is a known analogue of tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor. The increasing emergence of unapproved analogues in various products necessitates reliable analytical methods for their detection and quantification for research, clinical, and forensic purposes. This method utilizes a simple and efficient sample preparation procedure, followed by rapid and selective chromatographic separation and highly sensitive detection using tandem mass spectrometry. The protocol is designed for researchers, scientists, and professionals in drug development and clinical diagnostics.
Introduction
This compound is a structural analogue of tadalafil, where the N-methyl group is replaced by an N-ethyl group. While tadalafil is an approved medication for erectile dysfunction and pulmonary arterial hypertension, the pharmacological and toxicological profiles of its analogues are often not well-characterized. Therefore, sensitive and selective analytical methods are crucial for monitoring their presence in biological systems. This LC-MS/MS method provides the necessary sensitivity and specificity for the accurate quantification of this compound.
Experimental
Materials and Reagents
-
This compound reference standard
-
Tadalafil-d3 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (drug-free)
-
Human urine (drug-free)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) is recommended for good peak shape and separation.
Chromatographic Conditions
A typical set of chromatographic conditions is provided in the table below. These may require optimization based on the specific instrumentation used.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The specific mass transitions for this compound and the internal standard (Tadalafil-d3) are critical for selectivity and sensitivity.
| Parameter | This compound | Tadalafil-d3 (IS) |
| Precursor Ion (m/z) | 404.2 | 393.2 |
| Product Ion (m/z) | 282.1 | 271.1 |
| Collision Energy (eV) | 25 | 27 |
| Ionization Mode | ESI+ | ESI+ |
Note: The molecular formula of this compound is C23H21N3O4, with a molecular weight of 403.44 g/mol . The precursor ion of m/z 404.2 corresponds to the protonated molecule [M+H]+. The proposed product ion of m/z 282.1 is based on the characteristic fragmentation of tadalafil analogues, involving the loss of the ethyl-piperazinedione moiety. These values should be confirmed and optimized during method development.
Protocols
Protocol 1: Sample Preparation from Plasma (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution (Tadalafil-d3, 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation from Urine (Dilute-and-Shoot)
-
To 50 µL of urine sample in a microcentrifuge tube, add 20 µL of internal standard working solution (Tadalafil-d3, 100 ng/mL in methanol).
-
Add 430 µL of mobile phase A.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Method Validation Parameters (Illustrative Data)
The following table summarizes the expected performance characteristics of the method. Actual results will vary depending on the laboratory, instrumentation, and matrix.
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard. |
Workflow Diagram
Caption: Experimental workflow for this compound detection.
Conclusion
This application note provides a comprehensive and detailed protocol for the sensitive and selective quantification of this compound in biological matrices using LC-MS/MS. The described method is suitable for a wide range of applications, including pharmacokinetic studies, clinical research, and forensic toxicology. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The provided workflows and protocols can be readily adapted and implemented in laboratories equipped with standard LC-MS/MS instrumentation.
Safe handling and storage procedures for N-Ethyl tadalafil research chemical
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: N-Ethyl tadalafil is a research chemical and is not intended for human or veterinary use. All handling and storage procedures should be conducted by trained personnel in a controlled laboratory setting. These notes are for informational purposes and should be supplemented by a comprehensive, institution-specific risk assessment.
Introduction
This compound is a structural analog of tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). It is utilized in research to study the cGMP-specific signaling pathways and their roles in various physiological processes. Due to its pharmacological activity, appropriate safety measures are imperative during handling and storage to minimize the risk of accidental exposure and ensure the integrity of the compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₃H₂₁N₃O₄ |
| Molecular Weight | 403.43 g/mol |
| Appearance | White to off-white solid |
| Solubility | DMSO: ~1 mg/mL. Sonication may be required for complete dissolution.[1] |
| Storage Temperature | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[1] |
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound in both powder and solution form. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used within a certified chemical fume hood.
Safe Handling Procedures
4.1. General Handling
-
All work with this compound, especially the handling of the solid powder, should be performed in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust particles.
-
Avoid direct contact with skin, eyes, and clothing.
-
Minimize the generation of dust when handling the solid compound.
-
Use dedicated, clean spatulas and weighing papers for transferring the powder.
-
After handling, wash hands thoroughly with soap and water.
4.2. Preparation of Stock Solutions
The following protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer and/or sonicator
-
Amber vials for storage
Protocol:
-
Pre-dissolution: Before opening the vial of this compound, allow it to equilibrate to room temperature to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder onto a weighing paper using a calibrated analytical balance.
-
Transfer: Transfer the weighed powder into an appropriate volumetric flask.
-
Dissolution: Add a portion of the DMSO to the volumetric flask. If necessary, gently vortex or sonicate the solution to aid in dissolution.[1]
-
Final Volume: Once the solid is completely dissolved, add DMSO to the final desired volume.
-
Storage: Transfer the stock solution to a clean, clearly labeled amber vial for storage at -80°C.[1]
Diagram of the Solution Preparation Workflow:
Caption: Workflow for Preparing this compound Stock Solution.
Storage and Stability
5.1. Storage
-
Solid Form: Store this compound powder in a tightly sealed container in a freezer at -20°C for long-term stability.[1]
-
In Solution: Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored in a freezer at -80°C.
5.2. Stability
The following table summarizes the degradation of tadalafil under various stress conditions. This data should be considered indicative for this compound, and specific stability studies are recommended for critical applications.
| Stress Condition | % Degradation of Tadalafil |
| 1 N HCl (reflux, 6 hours) | 9.30% |
| 1 N NaOH (room temp, 24 hours) | 85% |
| Oxidative (details not specified) | Some degradation |
| Thermal | Stable |
| Photolytic | Stable |
Data from a stability-indicating RP-HPLC method study on Ambrisentan and Tadalafil.
Emergency Procedures
6.1. Accidental Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
6.2. Spills
The response to a spill will depend on the nature and size of the spill.
Minor Spills (Solid or Solution):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (gloves, lab coat, eye protection).
-
If a solid, gently cover with a damp paper towel to avoid raising dust.
-
If a solution, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully scoop the absorbed material and any contaminated debris into a labeled, sealable waste container.
-
Clean the spill area with a suitable solvent (e.g., 70% ethanol), followed by soap and water.
-
Dispose of all contaminated materials as hazardous chemical waste according to institutional guidelines.
Major Spills:
-
Evacuate the immediate area and alert others.
-
If flammable solvents are involved, extinguish all nearby ignition sources.
-
Close the laboratory door and prevent entry.
-
Notify the institutional Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Provide the emergency response team with details of the spilled substance.
Diagram of the Emergency Spill Response Workflow:
Caption: Emergency Response Workflow for Chemical Spills.
Disposal
All waste materials contaminated with this compound, including empty containers, disposable labware, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
References
Designing In Vivo Animal Studies Using N-Ethyl Tadalafil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl tadalafil is a derivative of tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3] Like its parent compound, this compound is presumed to enhance the effects of nitric oxide (NO) by preventing the degradation of cyclic guanosine monophosphate (cGMP) in smooth muscle cells.[4][5] This mechanism of action suggests potential therapeutic applications in conditions such as erectile dysfunction (ED), pulmonary arterial hypertension (PAH), and benign prostatic hyperplasia (BPH). These application notes provide a comprehensive guide for designing and conducting preclinical in vivo animal studies to evaluate the efficacy, pharmacokinetics, and safety of this compound. The protocols described are based on established methodologies for tadalafil and other PDE5 inhibitors.
Mechanism of Action: The NO/cGMP Pathway
Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum, which is mediated by the NO/cGMP signaling pathway. Upon sexual stimulation, nitric oxide is released from nerve endings and endothelial cells, activating guanylate cyclase to produce cGMP. cGMP, in turn, leads to smooth muscle relaxation and increased blood flow. PDE5 is the primary enzyme responsible for the degradation of cGMP in the corpus cavernosum. By inhibiting PDE5, this compound is expected to increase the intracellular concentration of cGMP, thereby prolonging the relaxation of smooth muscle and enhancing erectile function.
Caption: Mechanism of action of this compound in the NO/cGMP signaling pathway.
Preclinical In Vivo Models
The selection of an appropriate animal model is critical for the successful evaluation of this compound. Rodent models are commonly used for initial efficacy and pharmacokinetic studies due to their well-characterized physiology and the availability of established experimental protocols.
Erectile Dysfunction (ED) Models
-
Rodent Model of Erectile Dysfunction: Male Sprague-Dawley or Wistar rats are frequently used. Erectile function is assessed by measuring the intracavernosal pressure (ICP) in response to electrical stimulation of the cavernous nerve. A decrease in ICP is indicative of erectile dysfunction.
-
Diabetic Models: Streptozotocin (STZ)-induced diabetic rats can be used to model ED associated with diabetes. These animals exhibit impaired erectile function that can be evaluated using the same ICP measurement techniques.
Pulmonary Arterial Hypertension (PAH) Models
-
Monocrotaline (MCT)-Induced PAH: A single subcutaneous injection of monocrotaline in rats induces pulmonary hypertension, characterized by increased right ventricular systolic pressure (RVSP) and right ventricular hypertrophy. This model is useful for evaluating the vasodilatory effects of this compound in the pulmonary vasculature.
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reproducible and comparable data.
Protocol 1: Evaluation of Erectile Function in Rats
-
Animal Model: Male Sprague-Dawley rats (12-14 weeks old).
-
Drug Administration: Administer this compound or vehicle control via oral gavage. The dosage should be determined by preliminary dose-ranging studies. For tadalafil, a common dose is 2 mg/kg/day.
-
Surgical Preparation:
-
Anesthetize the rats (e.g., with pentobarbital).
-
Cannulate the carotid artery to monitor mean arterial pressure (MAP).
-
Insert a 25-gauge needle connected to a pressure transducer into the corpus cavernosum to measure ICP.
-
-
Nerve Stimulation: Isolate the cavernous nerve and stimulate it with a bipolar electrode at varying frequencies (e.g., 5-20 Hz).
-
Data Acquisition: Record ICP and MAP continuously. The primary endpoint is the ratio of maximal ICP to MAP (ICP/MAP), which provides a normalized measure of erectile function.
Caption: Experimental workflow for evaluating erectile function in a rat model.
Protocol 2: Evaluation of Efficacy in a PAH Rat Model
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Induction of PAH: Administer a single subcutaneous injection of monocrotaline (e.g., 60 mg/kg).
-
Drug Administration: Begin daily administration of this compound or vehicle control via oral gavage several days or weeks after MCT injection, for a period of 2 to 4 weeks.
-
Hemodynamic Assessment: At the end of the treatment period, anesthetize the rats and insert a catheter into the right ventricle and pulmonary artery to measure right ventricular systolic pressure (RVSP) and mean pulmonary artery pressure (mPAP).
-
Right Ventricular Hypertrophy: After hemodynamic measurements, excise the heart and dissect the right ventricle (RV) from the left ventricle and septum (LV+S). The ratio of the weights (RV/[LV+S]), known as the Fulton Index, is a measure of right ventricular hypertrophy.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Protocol 3: Pharmacokinetic Profiling in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes in separate groups of animals. A study in rats with hyperlipidemia showed that the pharmacokinetics of tadalafil can be significantly altered, with a dramatic increase in the area under the plasma concentration-time curve after both intravenous and oral administration.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma Analysis: Analyze plasma concentrations of this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Example Efficacy Data for this compound in a Rat Model of ED
| Treatment Group | Dose (mg/kg) | n | Max ICP/MAP Ratio |
| Vehicle Control | - | 8 | Value ± SEM |
| This compound | 1 | 8 | Value ± SEM |
| This compound | 5 | 8 | Value ± SEM |
| This compound | 10 | 8 | Value ± SEM |
| Tadalafil (Reference) | 2 | 8 | Value ± SEM |
Table 2: Example Efficacy Data for this compound in a Rat Model of PAH
| Treatment Group | Dose (mg/kg/day) | n | RVSP (mmHg) | Fulton Index (RV/LV+S) |
| Sham Control | - | 8 | Value ± SEM | Value ± SEM |
| MCT + Vehicle | - | 8 | Value ± SEM | Value ± SEM |
| MCT + this compound | 5 | 8 | Value ± SEM | Value ± SEM |
| MCT + this compound | 10 | 8 | Value ± SEM | Value ± SEM |
Table 3: Example Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| Cmax (ng/mL) | Value ± SD | Value ± SD |
| Tmax (h) | - | Value ± SD |
| AUC (ng·h/mL) | Value ± SD | Value ± SD |
| t1/2 (h) | Value ± SD | Value ± SD |
| CL (L/h/kg) | Value ± SD | - |
| Vd (L/kg) | Value ± SD | - |
| F (%) | - | Value ± SD |
Safety and Toxicology Considerations
Early assessment of the safety profile of this compound is essential. Non-clinical safety studies for tadalafil have revealed some findings that should be considered in the study design for its derivatives. For instance, testicular degeneration/atrophy was observed in mice and dogs in 3- to 12-month toxicity studies of tadalafil. Additionally, moderate tachycardia was observed in dogs at doses of 30 mg/kg and higher. Therefore, long-term toxicity studies with this compound should include thorough histopathological examination of the testes and cardiovascular monitoring. It is also important to establish the No-Observed-Adverse-Effect Level (NOAEL) for key toxicological endpoints.
Conclusion
The successful in vivo evaluation of this compound relies on a systematic approach that incorporates well-established animal models and experimental protocols. By leveraging the extensive knowledge base for tadalafil and other PDE5 inhibitors, researchers can design robust studies to characterize the efficacy, pharmacokinetics, and safety of this novel compound. The detailed protocols and data presentation formats provided in these application notes serve as a foundational guide for advancing the preclinical development of this compound.
References
- 1. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PDE5 inhibitors: in vitro and in vivo pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tadalafil - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Tadalafil? [synapse.patsnap.com]
Application Notes and Protocols for N-Ethyl Tadalafil Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl tadalafil, also known as Homotadalafil, is a structural analog of tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] Like its parent compound, this compound is utilized in research for cardiovascular diseases.[1] Accurate and reproducible experimental results rely on the precise preparation and stable storage of stock solutions. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for in vitro studies due to its excellent solubilizing properties.[3][4] However, the stability of compounds in DMSO can be affected by factors such as storage temperature, water content, and freeze-thaw cycles. These application notes provide detailed protocols for the preparation of this compound stock solutions in DMSO and for assessing their stability over time.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C23H21N3O4 | |
| Molecular Weight | 403.43 g/mol | |
| Appearance | White to Off-White Solid | |
| Solubility in DMSO | 1 mg/mL (3.11 mM) | |
| Storage (Solid) | -20°C for up to 3 years |
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.
Materials and Equipment
-
This compound powder (purity >98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator bath
Procedure
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.03 mg of this compound (Molecular Weight: 403.43 g/mol ).
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 10 mmol/L x 0.001 L x 403.43 g/mol = 4.03 mg
-
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube or vial. Add the calculated volume of anhydrous DMSO (in this case, 1 mL).
-
Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication is recommended to aid solubilization. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks). For maximum stability in solvent, storage at -80°C for up to one year is recommended.
Protocol 2: Assessment of this compound Stability in DMSO
This protocol outlines a method to evaluate the stability of this compound in DMSO under different storage conditions using High-Performance Liquid Chromatography (HPLC).
Methodology
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO as described in Protocol 1.
-
Storage Conditions: Aliquot the stock solution into multiple amber vials and store them under the following conditions:
-
-80°C (long-term control)
-
-20°C
-
4°C
-
Room Temperature (~25°C)
-
-
Time Points: Analyze the samples at designated time points: 0, 1 week, 2 weeks, 1 month, 3 months, 6 months, and 1 year.
-
Sample Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the samples to thaw and equilibrate to room temperature.
-
Dilute the samples to a suitable concentration for HPLC analysis (e.g., 10-25 µg/mL) with an appropriate mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV method. Analytical methods for tadalafil can be adapted, often using a C18 column with UV detection around 285 nm.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial concentration at time 0.
-
Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) x 100
-
Illustrative Stability Data
The following table presents hypothetical data for the stability of this compound in DMSO. Note: This data is for illustrative purposes only and should be confirmed by experimental analysis.
| Storage Temperature | 1 Week | 1 Month | 3 Months | 6 Months | 1 Year |
| -80°C | >99% | >99% | >99% | >99% | >98% |
| -20°C | >99% | >99% | >98% | >97% | >95% |
| 4°C | >99% | >98% | >96% | >92% | >85% |
| Room Temp. | >98% | >95% | >88% | >80% | <70% |
Summary and Best Practices
-
Solvent: Always use anhydrous DMSO to minimize water-related degradation.
-
Storage: For long-term stability, store this compound stock solutions in DMSO at -80°C or -20°C. While many compounds are stable for extended periods at 4°C, lower temperatures are generally preferred.
-
Freeze-Thaw Cycles: Aliquoting into single-use volumes is critical to avoid repeated freeze-thaw cycles, which can degrade some compounds.
-
Light Exposure: Store solutions in amber or light-blocking vials to prevent photodegradation.
-
Validation: Before initiating critical experiments, it is advisable to confirm the concentration and purity of the stock solution, especially after prolonged storage.
By adhering to these protocols and best practices, researchers can ensure the integrity and reliability of their this compound stock solutions, leading to more accurate and reproducible scientific outcomes.
References
Application Notes and Protocols for High-Throughput Screening of N-Ethyl Tadalafil Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize N-Ethyl tadalafil analogues as potent and selective phosphodiesterase type 5 (PDE5) inhibitors. The methodologies described herein are suitable for screening large compound libraries and provide robust platforms for determining compound potency and selectivity.
Introduction
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] By inhibiting PDE5, tadalafil prevents the degradation of cGMP, leading to smooth muscle relaxation and vasodilation.[3] This mechanism of action is the basis for its therapeutic use in erectile dysfunction and pulmonary arterial hypertension.[4] this compound and its analogues are synthetic derivatives of tadalafil developed to explore improved pharmacological properties.[5]
High-throughput screening (HTS) is an essential tool in the discovery of novel PDE5 inhibitors, enabling the rapid evaluation of large numbers of compounds. This document outlines protocols for both biochemical and cell-based HTS assays to assess the inhibitory activity of this compound analogues on PDE5.
Biochemical Assays
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of PDE5. Two common HTS-compatible biochemical assays are the Fluorescence Polarization (FP) assay and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
This assay measures the inhibition of PDE5 by monitoring the change in fluorescence polarization of a fluorescently labeled cGMP tracer.
Principle: A small, fluorescently labeled cGMP molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE5 hydrolyzes the tracer, the resulting fluorescently labeled GMP binds to a specific antibody, creating a larger complex that tumbles more slowly and exhibits high fluorescence polarization. Inhibitors of PDE5 prevent the hydrolysis of the tracer, thus maintaining a state of low polarization.
Experimental Protocol:
Materials:
-
Recombinant human PDE5A1 enzyme
-
Fluorescently labeled cGMP tracer (e.g., FAM-cGMP)
-
Anti-GMP antibody
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.1 mg/mL BSA
-
This compound analogues and reference compounds (e.g., Tadalafil) dissolved in DMSO
-
Black, low-volume 384-well microplates
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds or reference inhibitors in DMSO into the wells of a 384-well plate. For positive controls (no inhibition), dispense 50 nL of DMSO.
-
Enzyme and Substrate Addition: Add 10 µL of a solution containing the PDE5 enzyme and FAM-cGMP substrate in assay buffer to each well. The final concentration of the substrate should be at or below its Michaelis-Menten constant (Km).
-
Incubation: Incubate the plate at 37°C for 60 minutes. The optimal incubation time should be determined to ensure the reaction is within the linear range.
-
Detection: Add 10 µL of a detection mixture containing the anti-GMP antibody in assay buffer.
-
Second Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the antibody-GMP binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
This assay is a homogeneous assay that measures the accumulation of GMP, the product of the PDE5 reaction.
Principle: The assay uses a cGMP substrate labeled with a fluorescent acceptor (e.g., FAM) and a europium (Eu)-labeled anti-GMP antibody as the donor. When the Eu-labeled antibody binds to the FAM-labeled GMP produced by PDE5 activity, FRET occurs between the donor and acceptor, resulting in a high TR-FRET signal. PDE5 inhibitors prevent the formation of GMP, leading to a low TR-FRET signal.
Experimental Protocol:
Materials:
-
Recombinant human PDE5A1 enzyme
-
FAM-labeled cGMP substrate
-
Europium-labeled anti-GMP antibody
-
Assay Buffer: 20 mM HEPES, 10 mM MgCl₂, 0.1% BSA, pH 7.5
-
This compound analogues and reference compounds dissolved in DMSO
-
White, low-volume 384-well microplates
-
TR-FRET-capable plate reader
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds or reference inhibitors in DMSO into the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add 5 µL of a solution containing the PDE5 enzyme and cGMP substrate in assay buffer to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add 5 µL of a detection mixture containing the Europium-labeled anti-GMP antibody in assay buffer.
-
Second Incubation: Incubate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the TR-FRET signal (emission at two wavelengths) on a compatible plate reader.
Data Analysis: Calculate the ratio of the acceptor and donor fluorescence intensities. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value using a suitable curve-fitting model.
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context for evaluating compound activity by assessing their effects within a living cell.
This assay measures the intracellular accumulation of cGMP in response to PDE5 inhibition.
Principle: A host cell line is engineered to stably express a cGMP-gated cation channel. When intracellular cGMP levels rise due to PDE5 inhibition, the channel opens, leading to an influx of cations like Ca²⁺. This influx can be detected using a calcium-sensitive fluorescent dye.
Experimental Protocol:
Materials:
-
CHO or HEK293 cell line stably expressing a cGMP-gated cation channel
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
cGMP stimulant (e.g., sodium nitroprusside - SNP)
-
This compound analogues and reference compounds
-
Clear-bottom, black-walled 96- or 384-well microplates
-
Fluorescence plate reader with kinetic reading capability
Procedure:
-
Cell Plating: Seed the cells into the microplates and incubate for 24 hours to allow for attachment.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye solution.
-
Compound Incubation: Wash the cells to remove excess dye and add the test compounds or reference inhibitors diluted in assay buffer. Incubate at room temperature for 15-30 minutes.
-
Stimulation and Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence. Add the cGMP stimulant to all wells and immediately begin kinetic reading of the fluorescence signal.
Data Analysis: Determine the increase in fluorescence signal over time. Calculate the percent activity for each compound concentration relative to controls and determine the EC₅₀ value.
Data Presentation
Quantitative data for tadalafil and its analogues should be summarized in tables for clear comparison.
Table 1: In Vitro PDE5 Inhibitory Activity of Tadalafil and Analogues
| Compound | PDE5 IC₅₀ (nM) | Reference(s) |
| Tadalafil | 1.8 | |
| This compound | Data to be determined | |
| Analogue 6a | >10,000 | |
| Analogue 6b | >10,000 | |
| Analogue 7a | >10,000 | |
| Analogue 7b | >10,000 |
Table 2: Selectivity Profile of PDE Inhibitors
| Compound | PDE5 IC₅₀ (nM) | PDE6 IC₅₀ (nM) | PDE11 IC₅₀ (nM) | PDE5/PDE6 Selectivity | PDE5/PDE11 Selectivity | Reference(s) |
| Tadalafil | 1.8 | 5100 | 72 | ~2833 | 40 | |
| Sildenafil | 6 | 74 | 60 | ~12 | 10 | |
| Vardenafil | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Note: IC₅₀ values can vary depending on assay conditions.
Visualizations
Caption: NO/cGMP signaling pathway and the mechanism of PDE5 inhibition.
Caption: General experimental workflows for HTS assays.
References
- 1. benchchem.com [benchchem.com]
- 2. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | NEthyl tadalafil | PDE inhibitor | TargetMol [targetmol.com]
- 5. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing N-Ethyl Tadalafil in Erectile Dysfunction Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erectile dysfunction (ED) is a prevalent condition characterized by the inability to achieve or maintain an erection sufficient for satisfactory sexual performance. The physiological mechanism of erection is a complex process involving the relaxation of the corpus cavernosum smooth muscle, mediated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. Phosphodiesterase type 5 (PDE5) is a key enzyme in this pathway, responsible for the degradation of cGMP. Inhibition of PDE5 leads to elevated intracellular cGMP levels, promoting smooth muscle relaxation and facilitating penile erection.
N-Ethyl tadalafil is a structural analog of tadalafil, a potent and selective PDE5 inhibitor.[1] Like tadalafil, this compound is expected to exhibit a similar mechanism of action by inhibiting PDE5, thereby making it a compound of interest for the development of novel ED therapies.[1] These application notes provide detailed protocols for utilizing this compound in relevant cellular models of erectile dysfunction to evaluate its efficacy and mechanism of action.
Mechanism of Action: The NO/cGMP Signaling Pathway
Penile erection is initiated by the release of nitric oxide (NO) from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells in the corpus cavernosum upon sexual stimulation.[2] NO activates soluble guanylate cyclase (sGC) in the smooth muscle cells, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] Elevated cGMP levels activate protein kinase G (PKG), leading to the phosphorylation of several downstream targets that ultimately results in a decrease in intracellular calcium concentrations and smooth muscle relaxation.[3] This relaxation allows for increased blood flow into the sinusoidal spaces of the corpus cavernosum, leading to an erection.
The action of cGMP is terminated by its hydrolysis to the inactive GMP by phosphodiesterases (PDEs), with PDE5 being the predominant isoform in the corpus cavernosum. By inhibiting PDE5, this compound is hypothesized to prevent the breakdown of cGMP, thereby prolonging its vasodilatory effects and enhancing erectile function.
Quantitative Data Summary
As this compound is an analog of tadalafil, the following tables summarize the in vitro potency and effective concentrations of tadalafil in relevant cellular models. This data can serve as a starting point for designing experiments with this compound.
Table 1: In Vitro Inhibitory Potency of Tadalafil against PDE Isoforms
| PDE Isoform | IC50 (nM) | Reference(s) |
| PDE5 | 2 - 5 | |
| PDE6 | 5100 | |
| PDE11 | 10 - 33 |
Table 2: Effective Concentrations of Tadalafil in Cellular Assays
| Cell Type | Assay | Effective Concentration | Effect | Reference(s) |
| Human Corpus Cavernosum Smooth Muscle Cells | cGMP accumulation | 0.1 µM (in combination with SNAP) | Increased cGMP levels | |
| Human Corpus Cavernosum Smooth Muscle Cells | Relaxation | 0.001 - 10 µM | Relaxation of pre-contracted muscle strips | |
| Human Skeletal Muscle Cells | Gene Expression | 0.5 µM | Upregulation of insulin-targeted genes | |
| Rat Anococcygeus Muscle | Relaxation | pEC50 = 7.69 (approx. 20 nM) | Relaxation of pre-contracted muscle | |
| Podocytes | AMPK Phosphorylation | 1 µM | Increased AMPK phosphorylation |
Experimental Protocols
Cell Culture of Human Corpus Cavernosum Smooth Muscle Cells (hCCSMCs)
Objective: To establish and maintain primary cultures of hCCSMCs as an in vitro model for studying erectile function.
Materials:
-
Human corpus cavernosum tissue (obtained with appropriate ethical approval)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks/plates
Protocol:
-
Aseptically mince the corpus cavernosum tissue into small pieces (1-2 mm³).
-
Digest the tissue fragments with DMEM containing 0.2% collagenase type II for 1-2 hours at 37°C with gentle agitation.
-
Neutralize the collagenase by adding an equal volume of DMEM supplemented with 10% FBS.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) and plate onto culture flasks.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days.
-
When the cells reach 80-90% confluency, subculture them using Trypsin-EDTA.
-
For experiments, seed hCCSMCs at a density of approximately 1 x 10⁴ cells/cm².
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of this compound on hCCSMCs.
Materials:
-
hCCSMCs cultured in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Protocol:
-
Seed hCCSMCs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Measurement of Intracellular cGMP Levels
Objective: To determine the effect of this compound on cGMP accumulation in hCCSMCs.
Materials:
-
hCCSMCs cultured in multi-well plates
-
This compound
-
NO donor (e.g., Sodium Nitroprusside - SNP)
-
Cell lysis buffer
-
cGMP enzyme immunoassay (EIA) kit
Protocol:
-
Seed hCCSMCs in 24- or 48-well plates and grow to near confluency.
-
Pre-treat the cells with various concentrations of this compound for 30-60 minutes.
-
Stimulate the cells with an NO donor (e.g., 10 µM SNP) for 10-15 minutes to induce cGMP production.
-
Terminate the reaction by removing the medium and adding cell lysis buffer.
-
Collect the cell lysates and determine the cGMP concentration using a commercial cGMP EIA kit according to the manufacturer's instructions.
-
Normalize the cGMP levels to the total protein concentration in each sample.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To assess the effect of this compound on NO production in endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).
Materials:
-
HUVECs cultured in multi-well plates
-
This compound
-
Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
Microplate reader
Protocol:
-
Seed HUVECs in a 24-well plate and grow to confluency.
-
Replace the culture medium with a fresh, phenol red-free medium.
-
Treat the cells with different concentrations of this compound for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
In a 96-well plate, mix 50 µL of the supernatant with 50 µL of sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 5-10 minutes.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Quantify the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
Western Blot Analysis of PDE5 Expression
Objective: To determine if this compound treatment alters the expression level of PDE5 protein in hCCSMCs.
Materials:
-
hCCSMCs
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PDE5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat hCCSMCs with this compound for a desired period (e.g., 24-72 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PDE5 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the PDE5 protein levels.
Concluding Remarks
These application notes and protocols provide a comprehensive framework for the in vitro evaluation of this compound in cellular models relevant to erectile dysfunction. By systematically assessing its cytotoxicity, impact on the NO/cGMP signaling pathway, and effects on key protein expression, researchers can gain valuable insights into the pharmacological profile of this novel compound. The provided quantitative data for tadalafil serves as a valuable reference for initial dose-ranging studies, which should be optimized for this compound in each specific experimental setting.
References
Application Notes and Protocols for Preclinical Studies of N-Ethyl Tadalafil in Pulmonary Arterial Hypertension
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
N-Ethyl tadalafil is a structural analog of tadalafil, a well-established phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of pulmonary arterial hypertension (PAH). Preclinical research specifically on this compound for PAH is limited. The following application notes and protocols are based on the extensive preclinical data available for tadalafil and are provided as a comprehensive guide for designing and conducting preclinical studies with this compound. It is presumed that this compound shares a similar mechanism of action with tadalafil, but all protocols and expected outcomes should be validated specifically for this compound.
Introduction
Pulmonary arterial hypertension is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death.[1][2] The nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway plays a crucial role in regulating pulmonary vascular tone.[3][4] PDE5, an enzyme highly expressed in the pulmonary vasculature, degrades cGMP.[1] Inhibition of PDE5 by compounds like tadalafil leads to increased intracellular cGMP levels, resulting in vasodilation of the pulmonary arteries. This compound, as an analog of tadalafil, is hypothesized to exert its therapeutic effects in PAH through the same mechanism. These application notes provide a framework for the preclinical evaluation of this compound in established animal models of PAH.
Mechanism of Action: The NO-cGMP Signaling Pathway
The therapeutic effect of tadalafil and its analogs in PAH is mediated through the selective inhibition of PDE5. This intervention enhances the NO-cGMP signaling pathway, leading to pulmonary vasodilation.
References
- 1. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel therapeutic approaches in pulmonary arterial hypertension: focus on tadalafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model [jove.com]
- 4. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting N-Ethyl tadalafil solubility in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Ethyl tadalafil, focusing on solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is an analog of tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. Like its parent compound, this compound is a highly lipophilic molecule, which often leads to poor solubility in aqueous solutions. This can pose significant challenges for in vitro and in vivo experiments that require the compound to be in a dissolved state in physiological buffers.
Q2: I'm observing precipitation or cloudiness when I add this compound to my aqueous buffer. What is happening?
This is a common sign that the concentration of this compound has exceeded its solubility limit in your specific buffer system. The compound is coming out of solution and forming a solid precipitate. Factors such as pH, temperature, and the presence of other solutes in the buffer can all influence solubility.
Q3: Can I use organic solvents to dissolve this compound first?
Yes, this is a common and recommended practice. A stock solution of this compound can be prepared in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be diluted into your aqueous buffer. However, it is crucial to keep the final concentration of the organic solvent as low as possible (typically <0.5% v/v) to avoid solvent-induced artifacts in your experiments.
Q4: What is the expected aqueous solubility of this compound?
Precise, publicly available data on the aqueous solubility of this compound is limited. However, based on its chemical structure and the known very low aqueous solubility of tadalafil (approximately 2 µg/mL), it is expected that this compound also has very poor water solubility.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides systematic approaches to address solubility issues with this compound in your experiments.
Issue 1: Precipitation Upon Dilution of Organic Stock Solution
Cause: The addition of the organic stock solution to the aqueous buffer causes the this compound to rapidly come out of solution due to the change in solvent polarity.
Solutions:
-
Method 1: Gradual Dilution: Instead of adding the stock solution directly to the final volume of the buffer, try adding the buffer to the stock solution dropwise while vortexing. This gradual change in polarity can help keep the compound in solution.
-
Method 2: Use of Surfactants: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your buffer can help to form micelles that encapsulate the hydrophobic this compound, increasing its apparent solubility.
-
Method 3: pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. While tadalafil itself is non-ionizable, modifications in its analogs could potentially introduce ionizable groups. Experimenting with a pH range (e.g., pH 5.0 to 7.4) may reveal improved solubility at a particular pH.
Issue 2: Inconsistent Results in Biological Assays
Cause: Poor solubility can lead to an inaccurate concentration of the active compound in your assay, resulting in high variability and unreliable data.
Solutions:
-
Solution 1: Solubility Testing: Before conducting your main experiments, perform a preliminary solubility test to determine the approximate solubility limit of this compound in your specific experimental buffer. This will help you work within a concentration range where the compound is fully dissolved.
-
Solution 2: Use of Co-solvents: If your experimental system allows, the inclusion of a co-solvent can enhance solubility. Common co-solvents include polyethylene glycol (PEG), propylene glycol, and cyclodextrins. It is important to test the tolerance of your biological system to the chosen co-solvent.
Quantitative Data Summary
The following table summarizes solubility data for the parent compound, tadalafil, which can serve as a useful reference for this compound.
| Compound | Solvent | Temperature (°C) | Solubility (µg/mL) |
| Tadalafil | Water | 25 | ~ 2 |
| Tadalafil | 0.1 M HCl | 25 | ~ 2 |
| Tadalafil | pH 4.5 Acetate Buffer | 25 | ~ 2 |
| Tadalafil | pH 6.8 Phosphate Buffer | 25 | ~ 2 |
| Tadalafil | DMSO | 25 | > 100,000 |
| Tadalafil | Ethanol | 25 | ~ 20,000 |
Note: Data for tadalafil is provided as an estimate for its analog, this compound. Actual solubility of this compound may vary.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Dissolution: Transfer the powder to a sterile microcentrifuge tube or glass vial. Add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Solubilization: Vortex the solution vigorously for 5-10 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Apparent Solubility in Aqueous Buffer
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to your chosen aqueous buffer in a series of vials.
-
Equilibration: Tightly cap the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separation of Undissolved Compound: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified signaling pathway of PDE5 inhibition by this compound.
Strategies to prevent epimerization during N-Ethyl tadalafil synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Ethyl tadalafil. The primary focus is on strategies to prevent epimerization, a critical challenge in maintaining the desired stereochemistry of the final compound.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern in this compound synthesis?
A: Epimerization is a chemical process where the configuration of one of several chiral centers in a molecule is inverted. In the context of this compound synthesis, which is structurally similar to tadalafil, this typically occurs at the C-1 and C-3 positions of the tetrahydro-β-carboline core. The desired biological activity of tadalafil and its analogs is highly dependent on a specific stereoisomer, the (6R, 12aR)-cis enantiomer.[1][2] Epimerization leads to the formation of diastereomers, such as the trans-isomer, which may have significantly lower or different pharmacological activity and can complicate purification processes.[3][4]
Q2: At which stage of the synthesis is epimerization most likely to occur?
A: The critical step for potential epimerization is the Pictet-Spengler reaction.[5] This reaction involves the condensation of a β-arylethylamine (in this case, a derivative of D-tryptophan) with an aldehyde, followed by ring closure to form the tetrahydro-β-carboline skeleton. The conditions of this reaction, including the choice of acid catalyst, solvent, and temperature, play a crucial role in determining the stereochemical outcome. Epimerization can also be induced by strong basic conditions in later steps.
Q3: What are the primary strategies to control and prevent epimerization during the Pictet-Spengler reaction?
A: The key to preventing epimerization lies in carefully controlling the reaction conditions to favor the formation of the desired cis-diastereomer. Key strategies include:
-
Solvent Selection: The choice of solvent can significantly influence the stereoselectivity, primarily due to differences in the solubility of the cis and trans products. Nitromethane and acetonitrile have been shown to provide high stereoselectivity (cis/trans = 99:1). Other solvents like isopropanol can also be effective.
-
Acid Catalysis: The use of an appropriate acid catalyst is essential. While strong acids like trifluoroacetic acid are often used, benzoic acid has also been reported to yield good stereoselectivity. The formation of an N-acyliminium ion under acidic conditions is a key intermediate that drives the cyclization.
-
Temperature Control: The reaction temperature can impact the rate of both the desired reaction and the undesired epimerization. Lower temperatures are generally favored to enhance kinetic control and minimize epimerization.
-
Crystallization-Induced Diastereomer Transformation (CIDT): This technique combines asymmetric catalysis with crystallization. By choosing conditions where the desired diastereomer is less soluble and precipitates out of the solution, the equilibrium can be shifted towards the formation of that isomer, theoretically allowing for a 100% yield.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Diastereomeric Excess (High level of trans-isomer) | Suboptimal Pictet-Spengler reaction conditions. The solvent may be favoring the solubility of both cis and trans isomers, or the acid catalyst may not be providing sufficient stereocontrol. | 1. Optimize the solvent: Screen solvents such as nitromethane, acetonitrile, or isopropanol, which have been shown to favor the precipitation of the desired cis-isomer. 2. Evaluate different acid catalysts: Compare the performance of trifluoroacetic acid with other acids like benzoic acid to find the optimal balance between reaction rate and stereoselectivity. 3. Adjust the reaction temperature: Lowering the temperature may improve the kinetic resolution of the diastereomers. |
| Epimerization detected after the Pictet-Spengler step | Exposure to strong basic conditions during workup or subsequent reaction steps. Tadalafil and its analogs are known to be unstable in strong basic conditions, leading to the conversion of the desired (6R, 12aR)-isomer to the (6R, 12aS)-isomer. | 1. Use mild bases for neutralization: Employ weaker bases like sodium bicarbonate for pH adjustments instead of strong bases like sodium hydroxide. 2. Avoid prolonged exposure to basic environments: Minimize the time the reaction mixture or product is in a basic solution. 3. Careful selection of reagents for subsequent steps: If the synthesis involves further reactions requiring basic conditions, screen for milder alternatives. |
| Difficulty in separating diastereomers | Similar physicochemical properties of the cis and trans isomers, making purification by standard column chromatography challenging. | 1. Utilize chiral chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase, such as a Chiralpak AD column, can effectively separate all four stereoisomers. 2. Recrystallization: Enantiomerically pure cis or trans 1,3-disubstituted tetrahydro-β-carbolines can often be obtained by recrystallization after neutralization of the corresponding hydrochloride salts. |
Experimental Protocols
Protocol 1: Stereoselective Pictet-Spengler Reaction
This protocol is adapted from methodologies that have demonstrated high stereoselectivity in the synthesis of tadalafil precursors.
-
Reactant Preparation: Dissolve D-tryptophan methyl ester hydrochloride and piperonal (or the corresponding aldehyde for this compound) in nitromethane or acetonitrile.
-
Reaction Initiation: Add a suitable acid catalyst, such as trifluoroacetic acid or benzoic acid, to the solution.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically ranging from room temperature to a slightly elevated temperature (e.g., 60-100°C), while monitoring the reaction progress by a suitable analytical method like TLC or HPLC.
-
Product Isolation: As the desired cis-diastereomer is formed, it should precipitate from the reaction mixture.
-
Purification: Filter the solid product and wash with a small amount of cold solvent. The resulting solid can be further purified by recrystallization.
Protocol 2: Analysis of Diastereomeric Purity by HPLC
This protocol outlines a general method for determining the ratio of stereoisomers.
-
Column: Chiralpak AD column or a similar chiral stationary phase.
-
Mobile Phase: A mixture of hexane and isopropyl alcohol (e.g., 1:1, v/v) is a common mobile phase. The exact ratio may need to be optimized.
-
Detection: UV detection at 220 nm.
-
Sample Preparation: Dissolve a small amount of the synthesized product in the mobile phase.
-
Injection and Analysis: Inject the sample onto the HPLC system. The different stereoisomers will have distinct retention times, allowing for their quantification.
Data Presentation
Table 1: Influence of Solvent on Diastereoselectivity in the Pictet-Spengler Reaction
| Solvent | Cis:Trans Ratio | Reference |
| Nitromethane | 99:1 | |
| Acetonitrile | 99:1 | |
| Acetic Acid | 92:8 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Factors influencing epimerization during synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The identification of (-)-trans-tadalafil, tadalafil, and sildenafil in counterfeit Cialis and the optical purity of tadalafil stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Analysis of potential N-Ethyl tadalafil degradation products under stress conditions
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers analyzing the potential degradation products of N-Ethyl tadalafil under stress conditions. The information is primarily based on studies of tadalafil, a closely related analogue.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound expected to be most unstable?
A1: Based on studies of its analogue, tadalafil, this compound is expected to be most susceptible to degradation under acidic, alkaline, and oxidative stress conditions.[1][2][3] It is generally found to be stable under photolytic (light) and thermal (heat) stress.[4][5] Tadalafil has been shown to be particularly unstable in alkaline hydrolytic conditions.
Q2: What are the primary analytical methods for separating this compound from its degradation products?
A2: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and effective methods. Reverse-phase HPLC (RP-HPLC) with a C18 column is frequently used to resolve the parent drug from its degradants. For structural identification of the unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.
Q3: Has a specific degradation product of tadalafil been identified?
A3: Yes, a novel degradation product was identified for tadalafil under acidic stress conditions. The structure was determined to be (R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d]dioxole-5-carbonyl)-1-methylpiperazine-2,5-dione. Given the structural similarity, a comparable degradation pathway may be possible for this compound.
Q4: What is a suitable mobile phase for the HPLC analysis of tadalafil and its degradants?
A4: A common mobile phase for separating tadalafil and its degradate is a mixture of water, acetonitrile, and methanol in a ratio of 45:35:20. Another established gradient method uses a mobile phase system consisting of a buffer (phosphate buffer and tetra-n-butyl ammonium hydrogen sulfate at pH 2.5) mixed with acetonitrile.
Troubleshooting Guide
Issue 1: I am observing poor resolution between my parent this compound peak and a degradation product peak in my HPLC chromatogram.
-
Answer:
-
Modify Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. Increasing the aqueous portion can improve the retention of polar degradants, potentially enhancing separation.
-
Change the pH: The pH of the mobile phase buffer can alter the ionization state of both the parent drug and its degradants, significantly impacting retention times and selectivity. Experiment with a different pH within the stable range of your column.
-
Implement a Gradient: If you are using an isocratic method (constant mobile phase composition), switching to a gradient elution can provide better separation for compounds with different polarities.
-
Select a Different Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase or particle size. An Eclipse Plus C18 column (250 x 4.6 mm; 5 µm) has been shown to be effective for separating tadalafil and its degradation products.
-
Issue 2: The percentage of degradation is inconsistent across different experimental batches under the same stress conditions.
-
Answer:
-
Strictly Control Temperature: Ensure that the temperature for your stress study (e.g., in a water bath or oven) is uniform and precisely controlled. For acid and base hydrolysis, refluxing at a consistent temperature (e.g., 80°C) is critical.
-
Standardize Reagent Concentration: Prepare fresh solutions of acids, bases, and oxidizing agents for each experiment. The exact normality (e.g., 1 N HCl, 0.1 N NaOH) must be consistent.
-
Monitor Time Precisely: The duration of stress exposure is a critical factor. Use a timer and ensure that samples are neutralized or diluted at the exact specified time point.
-
Exclude Light for Non-Photolytic Studies: For acid, base, and oxidative degradation studies, conduct the experiments in the dark to prevent any potential confounding effects from light exposure.
-
Experimental Protocols: Forced Degradation Studies
These protocols are adapted from established methods for tadalafil and should serve as a starting point for this compound analysis. An initial drug concentration of 1000 µg/mL (1 mg/mL) is typically used.
1. Acid-Induced Degradation
-
Methodology:
-
Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add 5 mL of 1 N Hydrochloric Acid (HCl).
-
Reflux the mixture at 80°C for 4 hours. Alternatively, refluxing at 60°C for 10 hours has also been used.
-
Allow the solution to cool to room temperature.
-
Carefully neutralize the solution with an equivalent volume and concentration of sodium hydroxide (e.g., 1 N NaOH).
-
Dilute the solution to the final volume with a suitable solvent (e.g., acetonitrile or a water:methanol mixture) to achieve the target concentration for analysis.
-
2. Base-Induced Degradation
-
Methodology:
-
Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add 5 mL of 0.1 N Sodium Hydroxide (NaOH).
-
Reflux the mixture at 80°C for 2 hours.
-
Allow the solution to cool to room temperature.
-
Neutralize the solution with an equivalent volume and concentration of hydrochloric acid (e.g., 0.1 N HCl).
-
Dilute to the final volume with a suitable solvent to achieve the target concentration for analysis.
-
3. Oxidative Degradation
-
Methodology:
-
Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add 5 mL of 3% Hydrogen Peroxide (H₂O₂).
-
Keep the mixture at room temperature for 48 hours.
-
Dilute the sample with a suitable solvent to the target concentration for analysis.
-
4. Thermal Degradation
-
Methodology:
-
Place the solid this compound powder in a petri dish and expose it to a temperature of 105°C for a specified duration.
-
Periodically withdraw samples, prepare solutions of a known concentration, and analyze them to assess the extent of degradation.
-
5. Photolytic Degradation
-
Methodology:
-
Expose a solution of this compound (e.g., 100 µg/mL in a suitable solvent) to a UV light source at 254 nm.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples at predetermined time intervals.
-
Data Presentation: Summary of Tadalafil Degradation
The following table summarizes the extent of degradation observed for tadalafil under various stress conditions, which can be used as an estimate for this compound.
| Stress Condition | Reagent/Parameter | Duration & Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 1 N HCl | 10 hours @ 60°C | 12.78% | |
| Acid Hydrolysis | 1 N HCl | Not specified | 14.0% | |
| Alkali Hydrolysis | 0.1 N NaOH | Not specified | 10.8% | |
| Oxidative | 3% H₂O₂ | Not specified | 14.7% |
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
References
- 1. rjptonline.org [rjptonline.org]
- 2. impactfactor.org [impactfactor.org]
- 3. Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form [agris.fao.org]
- 4. Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Improving HPLC peak resolution for N-Ethyl tadalafil and its impurities
Technical Support Center: N-Ethyl Tadalafil HPLC Analysis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the High-Performance Liquid Chromatography (HPLC) peak resolution for this compound and its related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution between this compound and its impurities?
Poor peak resolution in HPLC is often a result of insufficient separation between analyte peaks, leading to peak overlap. The primary causes include:
-
Inadequate Mobile Phase Composition: The solvent strength or pH of the mobile phase may not be optimal to differentiate between the chemical properties of this compound and its structurally similar impurities.[1][2][3]
-
Suboptimal Stationary Phase: The choice of HPLC column (e.g., C18, C8) may not provide the necessary selectivity for the compounds of interest.[4]
-
High Band Broadening: Factors such as excessive extra-column volume, slow detector response, or a deteriorating column can cause peaks to widen and merge.[3]
-
Improper Flow Rate: A flow rate that is too high can decrease resolution by reducing the time for analyte-stationary phase interactions. Conversely, a very low flow rate can increase analysis time and lead to diffusion-related band broadening.
Q2: How can I systematically optimize the mobile phase to improve separation?
Optimizing the mobile phase is a critical step for enhancing resolution. A systematic approach includes:
-
Adjusting Solvent Strength: In reversed-phase HPLC, modifying the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer is the first step. Increasing the aqueous component generally increases retention time and can improve the separation of closely eluting peaks. A change of just 10% in the organic modifier can significantly alter retention.
-
Optimizing pH: For ionizable compounds like this compound, the pH of the mobile phase buffer is crucial. Adjusting the pH to be at least two units away from the analyte's pKa ensures that the compound is in a single ionic state (either fully protonated or deprotonated), leading to sharper, more symmetrical peaks.
-
Changing the Organic Modifier: Acetonitrile and methanol have different solvent properties. If resolution is poor with one, switching to the other can alter selectivity and improve separation.
-
Using Additives: Small amounts of additives, like ion-pairing reagents, can be used to enhance the retention and resolution of charged analytes.
Q3: What role does the stationary phase (column) play in resolving these compounds?
The stationary phase is fundamental to achieving selectivity. Key considerations include:
-
Particle Size: Columns with smaller particles (e.g., <3 µm) provide higher efficiency and better resolution but generate higher backpressure.
-
Stationary Phase Chemistry: A standard C18 column is a good starting point. However, if co-elution persists, switching to a different chemistry, such as a Phenyl-Hexyl or a polar-embedded phase, can offer alternative selectivity based on different interaction mechanisms (e.g., π-π interactions).
-
Endcapping: For basic compounds like this compound, using a well-endcapped column is essential to minimize interactions with residual silanol groups on the silica surface, which can cause peak tailing.
Q4: My peaks for this compound are tailing. What are the likely causes and solutions?
Peak tailing, where the latter half of the peak is elongated, is a common issue. It is often caused by:
-
Secondary Interactions: Basic analytes can interact with acidic residual silanol groups on the column packing material.
-
Solution: Operate at a lower mobile phase pH (e.g., pH < 3) to suppress the ionization of silanol groups or use a highly deactivated, endcapped column.
-
-
Column Contamination or Degradation: Accumulation of strongly retained impurities at the column inlet or degradation of the stationary phase can create active sites.
-
Solution: Flush the column with a strong solvent or, if the problem persists, replace the column.
-
-
Extra-Column Volume: Excessive tubing length or a large-volume detector cell can contribute to band broadening and tailing.
-
Solution: Use tubing with a smaller internal diameter and ensure all connections are secure and minimize dead volume.
-
Q5: I'm observing peak fronting. What does this indicate and how can I fix it?
Peak fronting, where the first half of the peak is broad, is less common than tailing but indicates a different set of problems.
-
Column Overload: Injecting too much sample or a sample that is too concentrated can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Poor Sample Solubility: If the sample solvent is significantly stronger than the mobile phase, the analyte may not partition correctly onto the column, leading to a distorted peak.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
-
-
Column Collapse: Operating at a pH or temperature outside the column's stable range can cause the packed bed to deform, leading to channeling and fronting peaks.
-
Solution: Ensure the operating conditions are within the manufacturer's recommendations for the column.
-
Troubleshooting Guides
Guide 1: Resolving Co-eluting Peaks
This workflow outlines a systematic approach to resolving two or more peaks that are not adequately separated.
Caption: Workflow for troubleshooting co-eluting peaks.
Guide 2: Diagnosing Poor Peak Shape
This decision tree helps identify the root cause of peak tailing or fronting.
Caption: Decision tree for diagnosing peak shape issues.
Experimental Protocols & Data
Optimized HPLC Method for this compound and Impurity Profiling
This protocol describes a validated reversed-phase HPLC method suitable for the routine quality control of this compound.
1. Equipment and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC grade Acetonitrile and Methanol.
-
HPLC grade water.
-
Potassium phosphate monobasic and phosphoric acid.
-
This compound reference standard and impurity standards.
-
Syringe filters (0.45 µm, PTFE).
2. Reagent Preparation:
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): HPLC grade Acetonitrile.
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the 50:50 diluent.
-
Sample Preparation: Prepare the sample to achieve a target concentration of approximately 10 µg/mL of this compound using the same diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
4. HPLC Operating Conditions:
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase | A: 20 mM Phosphate Buffer, pH 3.0B: Acetonitrile |
| Gradient Program | 0-2 min: 30% B2-15 min: 30% to 70% B15-18 min: 70% B18-18.1 min: 70% to 30% B18.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 285 nm |
| Injection Volume | 10 µL |
Quantitative Data Summary
The following data are for illustrative purposes to guide method development.
Table 1: Effect of Mobile Phase Composition on Resolution (Isocratic)
| % Acetonitrile | Retention Time (this compound) | Retention Time (Impurity A) | Resolution (Rs) |
| 55% | 6.8 min | 7.1 min | 1.1 |
| 50% | 8.5 min | 9.0 min | 1.6 |
| 45% | 11.2 min | 12.0 min | 2.1 |
Table 2: Comparison of Column Chemistries on Performance
| Column Type | Resolution (Rs) between Critical Pair | Tailing Factor (this compound) | Analysis Time |
| Standard C18 | 1.6 | 1.7 | 15 min |
| Endcapped C18 | 1.8 | 1.2 | 16 min |
| Phenyl-Hexyl | 2.2 | 1.1 | 18 min |
References
Technical Support Center: Assessing N-Ethyl Tadalafil Metabolic Stability in Human Liver Microsomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the metabolic stability of N-Ethyl tadalafil in human liver microsomes (HLM).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of an this compound metabolic stability assay using human liver microsomes?
A1: The primary purpose is to determine the rate at which this compound is metabolized by the major drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs), present in the liver. This in vitro assay helps predict the intrinsic clearance (Clint) of the compound, a key parameter in forecasting its in vivo half-life and overall metabolic fate in humans.
Q2: Which enzyme isoform is likely responsible for the metabolism of this compound?
A2: Tadalafil, the parent compound, is predominantly metabolized by the CYP3A4 isoform of cytochrome P450.[1][2][3] It is highly probable that this compound is also primarily metabolized by CYP3A4. Specific reaction phenotyping studies would be required for confirmation.
Q3: Why is NADPH included in the incubation mixture?
A3: NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form) is an essential cofactor for CYP enzymes. It provides the reducing equivalents necessary for the catalytic cycle of these enzymes to metabolize substrates like this compound. Incubations performed without NADPH serve as a negative control to assess for any non-CYP-mediated degradation or chemical instability of the compound.
Q4: What are the typical challenges encountered when assessing the metabolic stability of a low-clearance compound like tadalafil and its analogs?
A4: Low-clearance compounds present a significant challenge as they show minimal turnover in standard in vitro assays.[4] This can lead to an overprediction of in vivo clearance and an underestimation of the clinical half-life.[4] Achieving measurable depletion of the parent compound may require modified experimental conditions, such as longer incubation times or higher protein concentrations, which themselves can introduce other experimental artifacts.
Q5: How can I quantify the remaining this compound in my samples?
A5: The most common and reliable method for quantifying this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for accurate measurement of the parent compound even in complex biological matrices like a microsomal incubation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant depletion of this compound is observed over the time course of the experiment. | 1. This compound is a low-clearance compound. 2. Inactive NADPH regenerating system. 3. Suboptimal incubation conditions (e.g., incorrect pH, temperature). 4. Inactive human liver microsomes. | 1. Increase the incubation time (e.g., up to 120 minutes), increase the microsomal protein concentration (e.g., up to 1 mg/mL), or consider using more sensitive analytical methods. 2. Prepare a fresh NADPH regenerating solution for each experiment. 3. Ensure the incubation buffer is at the correct pH (typically 7.4) and the incubator is maintained at 37°C. 4. Use a positive control compound with a known metabolic profile (e.g., testosterone, verapamil) to verify the metabolic competency of the HLM lot. |
| High variability between replicate samples. | 1. Inconsistent pipetting of the test compound, microsomes, or cofactors. 2. Inefficient reaction termination. 3. Issues with the analytical method (LC-MS/MS). | 1. Ensure all pipettes are properly calibrated. Pre-warm the microsomal and compound solutions before initiating the reaction. 2. Ensure rapid and thorough mixing of the quenching solution (e.g., ice-cold acetonitrile) with the incubation mixture at the specified time points. 3. Check for instrument stability, proper peak integration, and the performance of the internal standard. |
| This compound appears to be unstable in the absence of NADPH. | 1. Chemical instability of the compound in the incubation buffer. 2. Metabolism by non-NADPH-dependent enzymes present in the microsomes (e.g., esterases). | 1. Assess the stability of this compound in the incubation buffer without any microsomes. 2. If instability is observed in the absence of NADPH but with microsomes present, it suggests metabolism by other microsomal enzymes. Further investigation with specific inhibitors may be necessary. |
| The calculated intrinsic clearance seems unexpectedly high for a tadalafil analog. | 1. High non-specific binding of the compound to the microsomes. 2. Errors in the calculation of the depletion rate. | 1. A high degree of non-specific binding can artificially lower the concentration of the compound available for metabolism, leading to an overestimation of clearance. Consider determining the fraction unbound in the microsomal incubation (fu,mic). 2. Double-check the slope calculation from the natural log of the percent remaining versus time plot. Ensure the linearity of the depletion curve. |
Experimental Protocols
Protocol 1: this compound Metabolic Stability Assay in Human Liver Microsomes
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Dilute the pooled human liver microsomes to a working concentration of 1 mg/mL in phosphate buffer.
-
-
Incubation Procedure:
-
In a 96-well plate, add the this compound working solution to the phosphate buffer to achieve a final substrate concentration of 1 µM.
-
Add the human liver microsome suspension to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of tadalafil).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at 4°C to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of this compound remaining at each time point.
-
Protocol 2: LC-MS/MS Analysis of this compound
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.
Data Presentation
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Time (min) | % this compound Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0.0 |
| 5 | 98.2 ± 1.5 |
| 15 | 94.5 ± 2.1 |
| 30 | 88.1 ± 3.3 |
| 45 | 81.9 ± 2.8 |
| 60 | 75.3 ± 4.0 |
Table 2: Calculated Metabolic Stability Parameters for this compound
| Parameter | Value |
| Half-life (t½, min) | 165 |
| Intrinsic Clearance (Clint, µL/min/mg protein) | 4.2 |
Note: The data presented in these tables are hypothetical and for illustrative purposes, based on the expected behavior of a low-clearance compound similar to tadalafil.
Visualizations
Caption: Workflow for assessing the metabolic stability of this compound.
Caption: Troubleshooting decision tree for HLM stability assays.
References
Overcoming ion suppression and matrix effects in N-Ethyl tadalafil LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming ion suppression and matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of N-Ethyl tadalafil.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and ion suppression in LC-MS/MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This phenomenon can manifest as either ion suppression (a decrease in the analyte's signal) or ion enhancement (an increase in the signal), leading to inaccurate and imprecise quantification.[1][2][3] Ion suppression is the more common issue and occurs when matrix components compete with the analyte for ionization in the mass spectrometer's ion source.
Q2: What are the common causes of ion suppression in this compound analysis?
A2: Common causes of ion suppression in the analysis of this compound from biological matrices include:
-
Endogenous matrix components: Phospholipids, salts, and other small molecules from biological samples like plasma are major contributors.
-
Inadequate sample cleanup: Insufficient removal of interfering substances during sample preparation can lead to their co-elution with the analyte.
-
Suboptimal chromatographic separation: Poor separation of this compound from matrix components can result in them entering the ion source simultaneously.
-
Mobile phase composition: The choice of mobile phase additives and pH can influence the ionization of both the analyte and matrix components.
Q3: Why is an internal standard crucial for accurate quantification?
A3: An internal standard (IS) is essential in quantitative LC-MS/MS to compensate for variations during the analytical process, including sample preparation, injection volume, and matrix effects. An ideal IS behaves similarly to the analyte throughout the entire workflow. By monitoring the ratio of the analyte signal to the IS signal, accurate quantification can be achieved even if ion suppression occurs, as both the analyte and the IS should be affected to a similar extent.
Q4: What type of internal standard is best for this compound analysis?
A4: A stable isotope-labeled (SIL) internal standard, such as a deuterated analog of this compound, is considered the "gold standard". SIL-IS are chemically and physically almost identical to the analyte, ensuring they co-elute and experience nearly identical matrix effects. If a specific SIL-IS for this compound is unavailable, a structural analog like tadalafil or sildenafil can be used, though they may not compensate for matrix effects as effectively due to potential differences in chromatographic retention and ionization efficiency.
Troubleshooting Guides
Issue 1: Low or inconsistent analyte signal (suspected ion suppression).
-
Question: My this compound signal is unexpectedly low or varies significantly between injections of samples from different sources. How can I confirm and address this?
-
Answer: This is a classic sign of ion suppression.
-
Confirming Ion Suppression: A post-extraction addition experiment can quantify the extent of ion suppression.
-
Analyze a pure standard solution of this compound in the mobile phase.
-
Extract a blank matrix sample (e.g., plasma with no analyte).
-
Spike the extracted blank matrix with the same concentration of this compound as the pure standard.
-
Compare the analyte's peak area in the spiked extract to that of the pure standard. A significantly lower peak area in the spiked extract confirms ion suppression.
-
-
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis. Consider switching from a simple protein precipitation (PPT) method to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Optimize Chromatography: Modify your chromatographic method to better separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, changing the organic solvent, or using a different column chemistry. High-resolution techniques like Ultra-Performance Liquid Chromatography (UPLC) can significantly reduce ion suppression by providing better separation.
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute with this compound and experience the same degree of ion suppression, allowing for accurate correction of the signal.
-
-
Issue 2: Poor reproducibility and accuracy.
-
Question: My quality control (QC) samples are failing, showing high variability (%RSD) and poor accuracy (%RE). What could be the cause?
-
Answer: Poor reproducibility and accuracy are often linked to inconsistent matrix effects.
-
Possible Causes:
-
Inconsistent Sample Preparation: Variability in your sample preparation technique can lead to differing amounts of matrix components in each sample, causing variable ion suppression.
-
Inappropriate Internal Standard: If you are using a structural analog as an internal standard, it may not be adequately compensating for the matrix effects on this compound due to differences in retention time or ionization efficiency.
-
Column Contamination: Buildup of matrix components on your analytical column over time can lead to shifting retention times and altered chromatographic performance.
-
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure your sample preparation protocol is followed precisely for all samples, standards, and QCs.
-
Switch to a SIL-IS: If not already using one, a stable isotope-labeled internal standard is the most reliable way to improve precision and accuracy in the presence of matrix effects.
-
Implement Column Washing: Incorporate a robust column wash step between injections or at the end of each batch to remove strongly retained matrix components. The use of a guard column can also help protect the analytical column.
-
-
Data on Sample Preparation and Matrix Effects
The choice of sample preparation technique significantly impacts the cleanliness of the final extract and the extent of matrix effects.
| Sample Preparation Method | Analyte Recovery | Matrix Effect | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Generally >90% | Can be significant, especially with ESI | Simple, fast, and inexpensive | Less clean extract, higher potential for ion suppression |
| Liquid-Liquid Extraction (LLE) | Variable, depends on solvent | Generally lower than PPT | Cleaner extracts than PPT | More time-consuming, requires larger volumes of organic solvents |
| Solid-Phase Extraction (SPE) | Typically high and reproducible (>95%) | Minimal, provides the cleanest extracts | Highly selective, significantly reduces matrix effects | More complex and costly than PPT and LLE |
Experimental Protocols
The following are example protocols adapted from validated methods for tadalafil, which can serve as a starting point for this compound analysis. Optimization will likely be required.
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
-
Sample Pre-treatment: To 200 µL of human plasma, add 25 µL of the internal standard solution (e.g., deuterated this compound). Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode strong cation exchange SPE cartridge (e.g., Phenomenex Strata-X-C) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a suitable solvent (e.g., 0.1% formic acid in water) to remove interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: LC-MS/MS Parameters
-
LC System: UPLC/HPLC system
-
Column: C18 column (e.g., Shiseido C18, 100 x 2.1 mm, 2.7 µm)
-
Mobile Phase:
-
A: 2.0 mM ammonium acetate with 0.1% formic acid in water
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical run time can be short (e.g., 1-5 minutes).
-
Flow Rate: 0.7 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode
-
MRM Transitions: These will need to be optimized for this compound and its internal standard. For tadalafil, a common transition is m/z 390.4 → 268.3. The transition for this compound will have a higher precursor mass.
Visualizations
Caption: Experimental workflow for this compound LC-MS/MS analysis.
Caption: Troubleshooting decision tree for ion suppression.
References
Challenges in the identification and characterization of N-Ethyl tadalafil impurities
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the identification and characterization of N-Ethyl tadalafil impurities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to tadalafil?
A1: this compound is a structural analog and a known impurity of tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction.[1] Its chemical structure is similar to tadalafil, with the primary difference being the presence of an ethyl group. The chemical name for this compound is (6R,12aR)-6-(benzo[d][2][3]dioxol-5-yl)-2-ethyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione.[4]
Q2: What are the potential impurities associated with this compound?
A2: While specific impurity profiles for this compound are not extensively documented, they are likely to be similar to those of tadalafil due to analogous synthetic routes and degradation pathways. Potential impurities can be categorized as:
-
Process-Related Impurities: Synthetic intermediates, reagents, or by-products from the manufacturing process. For tadalafil, these include various isomers and related substances like Impurity A, B, and C as defined by pharmacopeias.[5]
-
Degradation Products: Impurities formed due to storage conditions or exposure to stress factors like acid, base, oxidation, heat, or light.
-
Structural Analogs: Other tadalafil analogs that may be present as impurities include nortadalafil and various N-alkylated versions.
Q3: What are the primary analytical techniques for identifying and characterizing this compound impurities?
A3: The most common and effective techniques are chromatographic methods coupled with various detectors:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV detection are standard for separating and quantifying impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is crucial for structural elucidation and characterization of unknown impurities by providing molecular weight and fragmentation data.
-
High-Resolution Mass Spectrometry (HRMS) provides accurate mass data, which is essential for determining the elemental composition of novel impurities.
-
Nuclear Magnetic Resonance (NMR) spectroscopy is used for the definitive structural confirmation of isolated impurities.
Q4: Where can I obtain reference standards for this compound and its potential impurities?
A4: Reference standards are critical for the accurate identification and quantification of impurities. Several chemical suppliers specialize in pharmaceutical reference standards and list this compound and other tadalafil-related compounds in their catalogs. It is essential to obtain a certificate of analysis (COA) with each standard to ensure its identity and purity.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC/UPLC) Issues
Q1: I'm observing poor peak shape (tailing or fronting) for this compound and its impurities. What should I do?
A1:
-
Check Mobile Phase pH: Tadalafil and its analogs are basic compounds. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state. A pH of around 4.0 is often used.
-
Column Interaction: Silanol interactions can cause peak tailing. Consider using a column with end-capping or a phenyl-based column, which has shown good results for tadalafil impurity separation.
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds.
Q2: I'm struggling with co-elution and poor resolution between impurity peaks. How can I improve separation?
A2:
-
Optimize Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile) to the aqueous phase. A gradient elution method may be necessary to resolve complex mixtures.
-
Change Column Chemistry: If a standard C18 column is not providing adequate separation, try a different stationary phase. Phenyl columns (e.g., Agilent Zorbax SB-phenyl) have been reported to effectively improve the retention and separation of tadalafil impurities. For enantiomeric impurities, a chiral column is required.
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Increasing the column temperature can decrease viscosity and improve efficiency, but may also affect selectivity.
-
USP Method Reference: The USP monograph for tadalafil notes that the diastereomer (6R, 12aS) has a very close relative retention time (about 1.03) to the main peak, highlighting the need for a highly efficient chromatographic system.
Workflow for Troubleshooting Poor HPLC Resolution
Caption: Troubleshooting decision tree for poor HPLC peak resolution.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Issues
Q1: My signal intensity for this compound impurities is very low in the mass spectrometer. How can I improve it?
A1:
-
Optimize Ionization Source: Tadalafil and its analogs ionize well in positive electrospray ionization (ESI+) mode. Ensure your source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for your specific instrument.
-
Mobile Phase Additives: The use of a small amount of formic acid (e.g., 0.1%) in the mobile phase can promote protonation and enhance the [M+H]⁺ signal.
-
Check for Ion Suppression: Co-eluting matrix components from your sample can suppress the ionization of your target analytes. Improve chromatographic separation to move the impurity peak away from interfering components, or enhance your sample preparation procedure.
-
Optimize Fragmentation: For MS/MS, optimize the collision energy (CE) for each specific impurity to ensure you are monitoring the most intense and stable fragment ions. For tadalafil, a precursor ion of m/z 390.2 is often fragmented to a product ion of m/z 268.1.
Q2: I have detected an unknown peak with LC-MS. What is the general workflow for its identification?
A2:
-
Step 1: Determine Molecular Weight: Use the full scan MS data to determine the monoisotopic mass of the unknown impurity's protonated molecule [M+H]⁺.
-
Step 2: Propose Molecular Formula: Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement, allowing you to predict the elemental composition and molecular formula.
-
Step 3: Perform MS/MS Fragmentation: Fragment the parent ion and analyze the resulting product ions. Compare the fragmentation pattern to that of this compound and known related substances. This can provide clues about the impurity's core structure and the location of any modifications.
-
Step 4: Postulate Structure: Based on the molecular formula, fragmentation data, and knowledge of the synthetic process, propose a tentative structure for the impurity.
-
Step 5: Confirm Structure: The definitive confirmation requires isolating the impurity (e.g., using preparative HPLC) and performing structural analysis using techniques like 1D/2D NMR.
General Workflow for Unknown Impurity Identification
Caption: A typical experimental workflow for impurity identification.
Experimental Protocols & Data
Table 1: Example HPLC-UV Method Parameters for Tadalafil Impurity Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Agilent Zorbax SB-phenyl, 250mm x 4.6mm, 5µm | Agilent Zorbax poroshell 120EC-C18, 100x4.6 mm, 2.7µ |
| Mobile Phase | Acetonitrile:Water:Trifluoroacetic Acid (30:70:0.05 v/v/v) | Acetonitrile:Water (40:60 v/v) |
| Elution Mode | Isocratic | Isocratic |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 30°C |
| Detection (UV) | 285 nm | Not Specified |
| Injection Vol. | 30 µL | 20 µL |
Table 2: Example LC-MS/MS Method Parameters for Tadalafil Analysis
| Parameter | Condition 1 | Condition 2 |
| LC Column | Agilent ZORBAX SB-C18, 1.8µm, 2.1x50mm | Shiseido CAPCELL CORE C18, 100x2.1mm, 2.7µm |
| Mobile Phase A | Deionized Water with 0.1% Formic Acid | 2.0 mM Ammonium Acetate with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient | Isocratic (45:55, A:B) |
| Flow Rate | 0.350 mL/min | 0.7 mL/min |
| Ionization | ESI Positive | ESI Positive |
| MRM Transition | Not specified for Tadalafil | Tadalafil: 390.4 → 268.3 |
| Collision Energy | Not Specified | Optimized for each analyte |
Protocol 1: General Sample Preparation for HPLC/LC-MS
-
Weighing: Accurately weigh an appropriate amount of the this compound sample.
-
Dissolution: Dissolve the sample in a suitable diluent. A mixture of acetonitrile and water (e.g., 50:50 v/v) is commonly used.
-
Sonication: Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Dilution: Dilute the solution to a final target concentration (e.g., 0.2 mg/mL for related substances analysis).
-
Filtration: Filter the final solution through a 0.2 µm or 0.45 µm syringe filter (e.g., PTFE or nylon) to remove particulates before injection.
Protocol 2: Forced Degradation Study Methodology
To investigate potential degradation impurities, subject the this compound sample to various stress conditions as per ICH guidelines.
-
Acidic Hydrolysis: Dissolve the sample in a diluent and add an acidic solution (e.g., 0.1 N HCl). Heat as necessary (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Basic Hydrolysis: Dissolve the sample in a diluent and add a basic solution (e.g., 0.1 N NaOH). Heat as necessary. Neutralize before injection.
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂). Keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C) for several hours. Dissolve the stressed sample in diluent for analysis.
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) or a combination of UV/Visible light.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC or LC-MS method to identify and quantify any degradation products formed.
References
Minimizing the formation of by-products in the N-Ethyl tadalafil cyclization step
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing by-product formation during the N-Ethyl tadalafil cyclization step.
Frequently Asked Questions (FAQs)
Q1: What is the key reaction in the this compound cyclization step?
The core of the this compound synthesis is the Pictet-Spengler reaction.[1][2][3] This reaction involves the cyclization of a Schiff base, formed from D-tryptophan methyl ester and piperonal, followed by reaction with ethylamine to form the final this compound structure. A key challenge in this process is controlling the stereochemistry to favor the desired cis-isomer over the undesired trans-isomer, which is a common by-product.[1][4]
Q2: What are the most common by-products in the this compound cyclization?
The most prevalent by-products are typically stereoisomers, particularly the trans-isomer of this compound. Other potential impurities can include unreacted starting materials, intermediates, and by-products arising from side reactions, such as intermolecular amidation or impurities present in the reagents. For instance, impurities in the chloroacetyl chloride used in a related synthesis pathway can lead to the formation of undesired chlorinated by-products.
Q3: How critical are reaction conditions in minimizing by-products?
Reaction conditions are paramount in controlling the formation of by-products. Key parameters that significantly influence the stereoselectivity and overall purity of the final product include temperature, choice of solvent, and the type of acid catalyst used. Lower reaction temperatures, for example, can enhance the formation of the desired cis-isomer by favoring the kinetically controlled product.
Q4: What analytical techniques are recommended for monitoring the reaction and identifying by-products?
High-Performance Liquid Chromatography (HPLC) is a widely used technique for monitoring the progress of the cyclization reaction and quantifying the formation of this compound and its by-products. Thin-Layer Chromatography (TLC) can also be employed for rapid, qualitative monitoring of the reaction. For structural elucidation of unknown by-products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.
Troubleshooting Guides
Issue 1: High Levels of the trans-Isomer By-product
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Higher temperatures can favor the thermodynamically more stable but undesired trans-isomer. Lowering the reaction temperature can increase the kinetic formation of the desired cis-isomer. |
| Inappropriate Solvent | The choice of solvent can significantly impact the stereoselectivity of the Pictet-Spengler reaction. Solvents like nitromethane or acetonitrile have been shown to favor the formation of the cis-isomer in tadalafil synthesis. |
| Incorrect Acid Catalyst | The strength and type of acid catalyst can influence the reaction pathway. Experiment with different Brønsted or Lewis acids to optimize the cis:trans ratio. |
| Prolonged Reaction Time | Extended reaction times, especially at elevated temperatures, can lead to epimerization and an increase in the trans-isomer. Monitor the reaction closely and quench it once the starting material is consumed. |
Issue 2: Presence of Unreacted Intermediates
| Potential Cause | Recommended Solution |
| Insufficient Catalyst Activity | The acid catalyst may be weak or deactivated by impurities. Ensure the catalyst is of high purity and consider using a stronger acid if necessary. |
| Low Reaction Temperature | While lower temperatures can improve selectivity, they may also slow down the reaction rate, leading to incomplete conversion. A careful balance between temperature and reaction time is crucial. |
| Poor Solubility of Reactants | Ensure that all reactants are adequately dissolved in the chosen solvent. Poor solubility can hinder the reaction. A change in solvent or a slight increase in temperature might be necessary. |
Issue 3: Formation of Other Unknown By-products
| Potential Cause | Recommended Solution |
| Impure Starting Materials | Impurities in the starting materials, such as the D-tryptophan methyl ester or piperonal, can lead to the formation of unexpected by-products. Use highly purified starting materials. |
| Side Reactions | Undesired side reactions, such as intermolecular amidations, can occur. Adjusting reactant concentrations and reaction conditions can help minimize these. |
| Atmospheric Contamination | Reactions sensitive to air or moisture should be conducted under an inert atmosphere (e.g., nitrogen or argon). |
Data on Factors Influencing By-Product Formation
While specific quantitative data for this compound is proprietary, the following table summarizes the qualitative impact of key reaction parameters on by-product formation based on studies of tadalafil and related Pictet-Spengler reactions.
| Parameter | Change | Expected Impact on cis:trans Ratio | Rationale |
| Temperature | Decrease | Increase | Favors the kinetically controlled cis-isomer. |
| Increase | Decrease | Can lead to epimerization and formation of the thermodynamically favored trans-isomer. | |
| Solvent Polarity | Optimize | Varies | Solvents like nitromethane and acetonitrile have been shown to provide high cis-selectivity in tadalafil synthesis. |
| Acid Catalyst | Weaker Acid | May Increase | Milder acids can sometimes improve selectivity by reducing the rate of side reactions. |
| Stronger Acid | May Decrease | Can accelerate the reaction but may also promote by-product formation if not optimized. | |
| Reaction Time | Optimize | Varies | Sufficient time is needed for completion, but prolonged times can lead to increased by-product formation. |
Experimental Protocols
General Protocol for this compound Cyclization
This protocol is a general guideline and should be optimized for specific laboratory conditions.
-
Schiff Base Formation:
-
In a round-bottom flask, dissolve D-tryptophan methyl ester (1.0 eq.) and piperonal (1.0-1.1 eq.) in a suitable solvent such as toluene or dichloromethane.
-
Add a catalytic amount of a suitable acid (e.g., trifluoroacetic acid).
-
Stir the mixture at room temperature until the formation of the Schiff base is complete (monitor by TLC or HPLC).
-
-
Cyclization to form the Tetrahydro-β-carboline Intermediate:
-
To the solution containing the Schiff base, add chloroacetyl chloride and a non-nucleophilic base (e.g., triethylamine) at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir until the acylation is complete.
-
-
Final Cyclization with Ethylamine:
-
To the acylated intermediate, add a solution of ethylamine in a suitable solvent (e.g., ethanol).
-
Heat the reaction mixture to a controlled temperature (e.g., 60-80 °C) and monitor its progress.
-
Upon completion, cool the reaction mixture and isolate the crude this compound.
-
-
Purification:
-
Purify the crude product by recrystallization or column chromatography to remove by-products and unreacted starting materials.
-
Visualizations
Caption: Factors influencing by-product formation.
Caption: Experimental workflow for this compound synthesis.
References
Validation & Comparative
A Comparative Analysis of N-Ethyl Tadalafil and Tadalafil: PDE5 Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-Ethyl tadalafil and its parent compound, tadalafil, focusing on their phosphodiesterase type 5 (PDE5) inhibition kinetics. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development, offering a concise overview of their mechanisms of action, comparative potency, and the experimental methodologies used to characterize these compounds.
Introduction
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE5, tadalafil elevates cGMP levels, leading to smooth muscle relaxation and vasodilation, a mechanism clinically utilized in the treatment of erectile dysfunction and pulmonary arterial hypertension.[2][3] this compound is a structural analog of tadalafil, distinguished by the substitution of the N-methyl group on the piperazinedione ring with an N-ethyl group. This modification has prompted interest in its potential effects on the compound's pharmacological profile, particularly its PDE5 inhibitory activity.
Mechanism of Action: The cGMP Signaling Pathway
Both tadalafil and this compound exert their effects by modulating the nitric oxide (NO)/cGMP signaling pathway. In response to stimuli such as neurotransmitter release, nitric oxide synthase (NOS) produces NO, which then activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and resulting in smooth muscle relaxation and vasodilation. PDE5 terminates this signaling cascade by hydrolyzing cGMP to the inactive GMP. By inhibiting PDE5, tadalafil and its analogs prevent the degradation of cGMP, thereby prolonging and enhancing its vasodilatory effects.[3]
Comparative PDE5 Inhibition Kinetics
Direct comparative data for the half-maximal inhibitory concentration (IC50) of this compound against PDE5 is not available in peer-reviewed literature. However, a study on fluorinated tadalafil analogs provides valuable insight into the potential impact of substituting the N-methyl group. In this study, an N2-fluoroethyl tadalafil analog was synthesized and its PDE5 inhibitory activity was compared to tadalafil under the same experimental conditions.
| Compound | PDE5 IC50 (nM) | Source |
| Tadalafil | 5.77 | |
| N2-fluoroethyl tadalafil | 77.9 |
Note: The data for N2-fluoroethyl tadalafil is presented as a structural analog to this compound and should not be considered as direct data for this compound. The presence of the fluorine atom can significantly alter the electronic and steric properties of the ethyl group, thereby influencing its binding affinity to PDE5.
Experimental Protocols: In Vitro PDE5 Inhibition Assay
A common and robust method for determining the in vitro potency of PDE5 inhibitors is the Fluorescence Polarization (FP)-based assay . The following is a generalized protocol representative of those used in the field.
Detailed Methodology for a Fluorescence Polarization-Based PDE5 Inhibition Assay
This protocol is adapted from methodologies described for the characterization of PDE5 inhibitors.
1. Reagent Preparation:
-
Assay Buffer: A typical buffer consists of 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 0.01% bovine serum albumin (BSA).
-
Enzyme Solution: Recombinant human PDE5A1 is diluted to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction proceeds within the linear range.
-
Substrate Solution: A fluorescently labeled cGMP substrate (e.g., fluorescein-cGMP) is diluted to a concentration near its Michaelis-Menten constant (Km) in the assay buffer.
-
Test Compounds: Tadalafil and this compound are dissolved in 100% DMSO to create stock solutions, from which serial dilutions are prepared in the assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid effects on enzyme activity.
-
Stop/Detection Solution: This solution contains a binding agent (e.g., anti-GMP antibody or IMAP beads) that specifically binds to the hydrolyzed GMP product.
2. Assay Procedure:
-
A defined volume (e.g., 25 µL) of the serially diluted test compounds or vehicle control (assay buffer with DMSO) is added to the wells of a black, low-volume 384-well microplate.
-
The enzymatic reaction is initiated by adding a volume (e.g., 25 µL) of the diluted PDE5 enzyme solution to each well.
-
The plate is incubated at 37°C for a predetermined time (e.g., 60 minutes) to allow for enzymatic conversion of the substrate.
-
The reaction is terminated by the addition of a volume (e.g., 25 µL) of the stop/detection solution.
-
The plate is incubated at room temperature for an additional period (e.g., 30-60 minutes) to allow the binding of the hydrolyzed product to the binding agent to reach equilibrium.
3. Data Acquisition and Analysis:
-
Fluorescence polarization is measured using a microplate reader equipped with appropriate filters for the fluorophore used (e.g., excitation at 485 nm and emission at 530 nm for fluorescein).
-
The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.
-
The data are fitted to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for each compound, which represents the concentration of the inhibitor required to reduce PDE5 activity by 50%.
Conclusion
Tadalafil is a well-characterized, highly potent inhibitor of PDE5. While this compound is a closely related analog, a direct comparison of its PDE5 inhibition kinetics with tadalafil is not currently available in the scientific literature. The available data on a structurally similar N2-fluoroethyl analog suggests that modifications at this position can influence inhibitory potency. Further research is required to definitively characterize the PDE5 inhibitory profile of this compound and to fully understand the structure-activity relationship of substitutions on the piperazinedione ring of the tadalafil scaffold. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative studies.
References
A Head-to-Head Preclinical Comparison of Tadalafil and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of tadalafil and its key analogues—sildenafil, vardenafil, and avanafil—in preclinical models. The information presented is intended to assist researchers in understanding the nuanced differences in efficacy, selectivity, and pharmacokinetic profiles of these widely studied phosphodiesterase type 5 (PDE5) inhibitors.
Mechanism of Action: The Nitric Oxide/cGMP Pathway
Tadalafil and its analogues exert their therapeutic effects by inhibiting PDE5, an enzyme primarily found in the corpus cavernosum of the penis. During sexual stimulation, the release of nitric oxide (NO) activates guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to smooth muscle relaxation and increased blood flow, resulting in an erection. PDE5 metabolizes cGMP, and its inhibition by drugs like tadalafil leads to an accumulation of cGMP, thereby enhancing the erectile response.
In Vitro Potency and Selectivity
The in vitro inhibitory activity against PDE5 and selectivity over other PDE isoenzymes are critical determinants of a drug's efficacy and side-effect profile. The following tables summarize the available preclinical data.
Table 1: In Vitro Potency against PDE5
| Compound | IC50 (nM) |
| Tadalafil | ~2 |
| Sildenafil | ~4 |
| Vardenafil | 0.1 - 0.4 |
| Avanafil | ~4.3 - 5.2 |
IC50 (half-maximal inhibitory concentration) values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.
Table 2: Selectivity Profiles against Other PDE Isoenzymes
| Compound | Selectivity for PDE5 vs. PDE1 | Selectivity for PDE5 vs. PDE6 | Selectivity for PDE5 vs. PDE11 |
| Tadalafil | >10,000-fold | >700-fold | ~25-fold |
| Sildenafil | ~375-fold | ~16-fold | - |
| Vardenafil | ~1,000-fold | ~21-fold | - |
| Avanafil | ~10,200-fold | ~121-fold | >19,000-fold |
Selectivity is expressed as the ratio of IC50 for the off-target PDE to the IC50 for PDE5. Higher values indicate greater selectivity.
In Vivo Efficacy in Preclinical Models
Animal models of erectile dysfunction are crucial for evaluating the in vivo efficacy of PDE5 inhibitors. The most common models involve the measurement of intracavernosal pressure (ICP) in response to cavernous nerve stimulation in rats or rabbits.
Table 3: Summary of In Vivo Efficacy Data
| Compound | Animal Model | Key Findings |
| Tadalafil | Rat | Chronic low-dose administration improves erectile function after cavernous nerve injury. |
| Sildenafil | Rat, Rabbit | Dose-dependent increase in ICP.[1] |
| Vardenafil | Rat, Rabbit | Lower threshold dose for facilitating erection compared to sildenafil.[1] |
| Avanafil | - | Data from preclinical in vivo efficacy models is limited in the searched literature. |
Pharmacokinetic Profiles in Preclinical Models
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, determine its onset and duration of action.
Table 4: Pharmacokinetic Parameters in Preclinical Models
| Compound | Animal Model | Tmax (hours) | Half-life (t1/2) (hours) |
| Tadalafil | Dog | ~2 | 17.5 |
| Sildenafil | Dog | ~1 | 3-4 |
| Vardenafil | - | ~1 | 4-5 |
| Avanafil | - | 0.5 - 0.75 | 3-5 |
Tmax is the time to reach maximum plasma concentration. Half-life is the time required for the plasma concentration to decrease by half.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are overviews of common experimental protocols used in the evaluation of tadalafil and its analogues.
PDE5 Inhibition Assay (Radiometric)
This assay quantifies the inhibitory potency of a compound against the PDE5 enzyme.
Principle: The assay measures the conversion of radiolabeled cGMP ([³H]-cGMP) to [³H]-5'-GMP by the PDE5 enzyme. The inhibitor's ability to block this conversion is quantified.
General Procedure:
-
Enzyme Preparation: Recombinant human PDE5 is purified.
-
Reaction Mixture: The assay is typically performed in a multi-well plate format. Each well contains the PDE5 enzyme, [³H]-cGMP, and varying concentrations of the test compound (e.g., tadalafil or its analogue).
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Separation: The reaction is terminated, and the product ([³H]-5'-GMP) is separated from the substrate ([³H]-cGMP) using techniques like ion-exchange chromatography or scintillation proximity assay (SPA).
-
Quantification: The amount of [³H]-5'-GMP is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Model of Erectile Dysfunction (Rat)
This model assesses the pro-erectile effect of a compound in a living organism.
Principle: The erectile response is measured by monitoring the intracavernosal pressure (ICP) following electrical stimulation of the cavernous nerve.
General Procedure:
-
Animal Preparation: Male rats (e.g., Sprague-Dawley) are anesthetized. The carotid artery is cannulated for blood pressure monitoring, and the corpus cavernosum is cannulated for ICP measurement.
-
Nerve Stimulation: The cavernous nerve is isolated and stimulated with a bipolar electrode to induce an erection.
-
Drug Administration: The test compound is administered, typically intravenously or orally, at various doses.
-
Data Acquisition: ICP and mean arterial pressure (MAP) are continuously recorded before, during, and after nerve stimulation.
-
Data Analysis: The erectile response is often expressed as the ratio of the peak ICP to the MAP (ICP/MAP). The dose-response relationship for the test compound is then determined.
Pharmacokinetic Study (Dog)
This study determines the absorption, distribution, metabolism, and excretion of a compound.
Principle: Plasma concentrations of the drug are measured over time after administration.
General Procedure:
-
Animal Model: Beagle dogs are commonly used.
-
Drug Administration: A single dose of the test compound is administered orally or intravenously.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) after dosing.
-
Sample Processing: Plasma is separated from the blood samples.
-
Bioanalysis: The concentration of the drug in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters, including Tmax, Cmax, half-life, and area under the curve (AUC), are calculated from the plasma concentration-time data.
References
N-Ethyl Tadalafil: A Comparative Guide to its Validation and Certification as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Ethyl tadalafil as a reference standard against other relevant tadalafil analogues, namely Amino tadalafil and Hydroxyhomosildenafil. It includes a detailed overview of the validation and certification processes, experimental methodologies, and comparative analytical data to assist researchers in selecting the most appropriate reference standard for their specific applications.
Introduction to this compound and its Analogues
This compound, also known as Homotadalafil, is a structural analogue of tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. Like tadalafil, it is investigated for its potential pharmacological effects. As with any active pharmaceutical ingredient (API) or its analogues used in research and development, a well-characterized reference standard is crucial for accurate quantification, impurity profiling, and ensuring the reliability and reproducibility of experimental results. This guide focuses on the analytical validation of this compound and compares its key characteristics with two other notable tadalafil analogues that can be used as reference standards: Amino tadalafil and Hydroxyhomosildenafil.
Comparative Analysis of Reference Standards
The selection of a suitable reference standard is paramount for any analytical method development and validation. The following tables provide a comparative summary of the key physicochemical and analytical parameters for this compound and its selected analogues.
Table 1: Physicochemical Properties
| Property | This compound (Homotadalafil) | Amino tadalafil | Hydroxyhomosildenafil |
| Molecular Formula | C₂₃H₂₁N₃O₄ | C₂₁H₁₈N₄O₄ | C₂₃H₃₂N₆O₅S |
| Molecular Weight | 403.44 g/mol | 390.39 g/mol | 504.60 g/mol |
| CAS Number | 1609405-34-6 | 385769-84-6 | 139755-85-4 |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |
Table 2: Analytical Characterization Data
| Analytical Technique | This compound (Homotadalafil) | Amino tadalafil | Hydroxyhomosildenafil |
| Purity by HPLC | Typically >98% | ≥99.0%[1], >95%[2] | Information not readily available |
| Identity by ¹H NMR | Consistent with structure | Consistent with structure | Consistent with structure |
| Identity by Mass Spec. | Consistent with structure | Consistent with structure | Consistent with structure |
| Certification | Available as a research chemical. | Available as a certified reference material. | Available as a reference material. |
Validation and Certification Workflow
The establishment of a compound as a certified reference standard involves a rigorous validation process to ensure its identity, purity, and potency. The following workflow outlines the typical steps involved.
References
Assessing the Cross-Reactivity of N-Ethyl Tadalafil in Tadalafil-Specific Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cross-reactivity of N-Ethyl tadalafil and other tadalafil analogs in tadalafil-specific immunoassays. Due to the emergence of various tadalafil analogs as unapproved ingredients in dietary supplements, understanding their potential to interfere with standard tadalafil immunoassays is crucial for accurate detection and regulatory oversight. This document summarizes available experimental data, details relevant analytical protocols, and visualizes key biological and experimental workflows.
Introduction to Tadalafil and this compound
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, tadalafil increases cGMP levels, leading to smooth muscle relaxation and vasodilation, which is the basis for its use in treating erectile dysfunction and pulmonary arterial hypertension.
This compound is a structural analog of tadalafil, in which the N-methyl group on the piperazinedione ring of tadalafil is replaced by an N-ethyl group. This modification, while seemingly minor, can potentially alter its pharmacological properties and, importantly, its recognition by antibodies used in specific immunoassays. The presence of such analogs in adulterated products poses a significant challenge for detection methods calibrated specifically for tadalafil.
Comparative Analysis of Cross-Reactivity
Table 1: Cross-Reactivity of Tadalafil Analogs in a Broad-Specific Immunoassay
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Tadalafil | 16.1 | 100 |
| Aminotadalafil | 18.5 | 87.0 |
| Chloropretadalafil | 20.3 | 79.3 |
| N-Octylnortadalafil | 25.8 | 62.4 |
| N-Butyltadalafil | 29.5 | 54.6 |
| This compound | Data not available | Not determined |
Data sourced from a study on a broad-specific immunochromatographic assay for tadalafil and its analogues.[1]
Interpretation of Data:
The data indicates that the antibody used in this specific immunoassay exhibits significant cross-reactivity with various tadalafil analogs. The degree of cross-reactivity appears to be influenced by the nature of the substitution on the piperazinedione ring. Analogs with smaller modifications, such as aminotadalafil, show higher cross-reactivity, while those with bulkier substituents like N-octylnortadalafil exhibit lower, yet still significant, cross-reactivity.
Given that this compound has a relatively small ethyl group in place of the methyl group, it is reasonable to hypothesize that it would exhibit high cross-reactivity in immunoassays designed to detect the core tadalafil structure. The structural similarity between tadalafil and this compound suggests that antibodies raised against tadalafil are likely to recognize this compound, potentially leading to its detection in tadalafil-specific immunoassays. However, without direct experimental data, the exact cross-reactivity percentage remains speculative.
Experimental Protocols
The following is a representative protocol for an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) used to determine the cross-reactivity of tadalafil analogs.
Objective: To assess the specificity of a tadalafil-specific antibody by measuring its cross-reactivity with potential analogs.
Materials:
-
Microtiter plates (96-well)
-
Tadalafil standard
-
Tadalafil analogs (e.g., this compound, aminotadalafil, etc.)
-
Tadalafil-specific primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Coating antigen (e.g., Tadalafil-BSA conjugate)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBST: PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H2SO4)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Coating: Microtiter plates are coated with the coating antigen (Tadalafil-BSA conjugate) diluted in PBS and incubated overnight at 4°C.
-
Washing: The plates are washed three times with wash buffer.
-
Blocking: The remaining protein-binding sites on the wells are blocked by adding blocking buffer and incubating for 1-2 hours at 37°C.
-
Washing: The plates are washed three times with wash buffer.
-
Competitive Reaction: A mixture of the tadalafil-specific primary antibody and either the tadalafil standard or the analog being tested (at various concentrations) is added to the wells. The plate is then incubated for 1 hour at 37°C. In this step, the free tadalafil or its analog competes with the coated tadalafil-BSA for binding to the primary antibody.
-
Washing: The plates are washed three times with wash buffer to remove unbound antibodies and antigens.
-
Secondary Antibody Incubation: The enzyme-conjugated secondary antibody, which binds to the primary antibody, is added to each well and incubated for 1 hour at 37°C.
-
Washing: The plates are washed five times with wash buffer.
-
Substrate Reaction: The substrate solution is added to each well, and the plate is incubated in the dark at room temperature for 15-30 minutes, allowing the enzyme to catalyze a color change.
-
Stopping the Reaction: The stop solution is added to each well to stop the color development.
-
Data Acquisition: The absorbance in each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
Data Analysis: The percentage of inhibition is calculated for each concentration of the standard and the analog. The IC50 value (the concentration that causes 50% inhibition of the antibody binding to the coated antigen) is determined for both tadalafil and the analog. The cross-reactivity is then calculated using the following formula:
Cross-Reactivity (%) = (IC50 of Tadalafil / IC50 of Analog) x 100
Mandatory Visualizations
Signaling Pathway of Tadalafil
The following diagram illustrates the mechanism of action of tadalafil and its analogs as PDE5 inhibitors.
References
A Comparative Analysis of Tadalafil and its Analogs: Focus on Pharmacokinetics and Bioavailability
A critical review of the pharmacokinetic and bioavailability data for the phosphodiesterase type 5 (PDE5) inhibitor tadalafil is presented below. Despite a comprehensive search of scientific literature, no publicly available data on the pharmacokinetics or bioavailability of N-Ethyl tadalafil could be identified. Therefore, a direct comparison is not possible at this time. This guide will focus on the well-established pharmacokinetic profile of tadalafil, providing a framework for the evaluation of its analogs.
Tadalafil: A Pharmacokinetic Overview
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5, tadalafil leads to increased levels of cGMP, resulting in smooth muscle relaxation and increased blood flow, which is the basis for its therapeutic effects in erectile dysfunction and pulmonary arterial hypertension.[1]
Data Presentation: Pharmacokinetic Parameters of Tadalafil
The following table summarizes the key pharmacokinetic parameters of tadalafil following a single oral dose in healthy subjects. These values are derived from multiple clinical studies and provide a comprehensive profile of the drug's absorption, distribution, metabolism, and excretion.
| Pharmacokinetic Parameter | Value (for a 20 mg single dose) | Reference |
| Maximum Plasma Concentration (Cmax) | 378 µg/L | [2][3][4] |
| Time to Cmax (Tmax) | 2 hours (median) | |
| Area Under the Curve (AUC) | 8066 µg·h/L (geometric mean) | |
| Oral Clearance (CL/F) | 2.48 L/h (mean) | |
| Apparent Volume of Distribution (Vz/F) | 62.6 L (mean) | |
| Terminal Half-life (t1/2) | 17.5 hours (mean) | |
| Absolute Bioavailability | Not determined in humans | |
| Protein Binding | 94% |
Note: The absolute bioavailability of tadalafil following oral administration has not been determined in human clinical studies. The rate and extent of tadalafil absorption are not significantly affected by food.
Experimental Protocols
The characterization of tadalafil's pharmacokinetic profile relies on robust and validated experimental methodologies. Below are detailed protocols for key experiments typically employed in such studies.
Bioanalytical Method for Tadalafil in Plasma
Objective: To accurately quantify tadalafil concentrations in human plasma.
Methodology: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the standard method for the bioanalysis of tadalafil.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation to separate the precipitated proteins.
-
Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a C18 reverse-phase column. A mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate) is used to separate tadalafil from other plasma components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Tadalafil is ionized, and specific precursor-to-product ion transitions are monitored for quantification, ensuring high selectivity and sensitivity.
-
Validation: The method is rigorously validated according to regulatory guidelines for accuracy, precision, selectivity, sensitivity, and stability.
Pharmacokinetic Study Design
Objective: To determine the pharmacokinetic parameters of tadalafil in human subjects.
Methodology: A single-dose, open-label, crossover, or parallel-group study design is commonly used.
-
Subject Population: Healthy male and/or female volunteers are recruited for the study.
-
Drug Administration: A single oral dose of tadalafil (e.g., 20 mg) is administered to the subjects.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma Analysis: Plasma is separated from the blood samples and analyzed for tadalafil concentrations using a validated bioanalytical method as described above.
-
Pharmacokinetic Analysis: Non-compartmental analysis is performed on the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, CL/F, Vz/F, and t1/2.
Mandatory Visualization
Signaling Pathway of Tadalafil
Caption: Mechanism of action of tadalafil in promoting vasodilation.
Experimental Workflow for a Comparative Pharmacokinetic Study
Caption: Workflow for a two-way crossover pharmacokinetic study.
References
- 1. Development and Validation of Tadalafil Determination in Human Plasma by HPLC-MS Method | Bogdanova | Drug development & registration [pharmjournal.ru]
- 2. mdpi.com [mdpi.com]
- 3. Intranasal nanocrystals of tadalafil: in vitro characterisation and in vivo pharmacokinetic study [pharmacia.pensoft.net]
- 4. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Ethyl Tadalafil and Other Phosphodiesterase-5 Inhibitor Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of N-Ethyl tadalafil and other well-established phosphodiesterase type 5 (PDE5) inhibitor analogues. The objective is to present a comprehensive analysis of their performance based on available experimental data, aiding researchers in drug discovery and development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical biological pathways and workflows.
Introduction to PDE5 Inhibitors
Phosphodiesterase type 5 (PDE5) is a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway.[1] By hydrolyzing cGMP, PDE5 regulates its intracellular levels, thereby modulating various physiological processes, most notably smooth muscle relaxation and vasodilation. Inhibition of PDE5 leads to an accumulation of cGMP, which is the mechanism of action for a class of drugs used to treat erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[2]
This compound is a structural analogue of tadalafil (Cialis), a widely prescribed PDE5 inhibitor. It features an ethyl group substitution on the piperazinedione ring in place of tadalafil's methyl group. While less studied than its parent compound, this compound is also known to be a PDE5 inhibitor.[1] This guide will compare the available data on this compound with that of other prominent PDE5 inhibitors: sildenafil (Viagra), vardenafil (Levitra), and avanafil (Stendra).
The cGMP Signaling Pathway and PDE5 Inhibition
The physiological mechanism of smooth muscle relaxation mediated by nitric oxide (NO) and inhibited by PDE5 is depicted in the following signaling pathway.
Comparative Performance Data
The following table summarizes the available quantitative data for this compound and other selected PDE5 inhibitors, focusing on their inhibitory potency (IC50) against PDE5 and selectivity against other PDE isozymes. It is important to note that data for this compound is limited.
| Compound | PDE5 IC50 (nM) | Selectivity (Fold difference vs. PDE5) |
| This compound | 160 - 4840 | PDE1A: 49PDE2A: 49PDE11A: 49[1] |
| Tadalafil | 1.2 - 5 | PDE6: >700PDE11: 14-40[3] |
| Sildenafil | 3.5 - 8.5 | PDE6: ~10PDE1: >100 |
| Vardenafil | ~0.7 | PDE6: ~15PDE1: >1000 |
| Avanafil | ~5.2 | PDE6: >120PDE1: >10,000 |
Note: IC50 values can vary depending on the specific assay conditions.
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug are crucial for its clinical efficacy and dosing regimen. Below is a comparison of the available pharmacokinetic data for the selected PDE5 inhibitors. Data for this compound is not currently available in peer-reviewed literature.
| Compound | Tmax (hours) | Half-life (hours) | Protein Binding (%) | Bioavailability (%) |
| This compound | Not Available | Not Available | Not Available | Not Available |
| Tadalafil | 2 - 8 | 15 - 17.5 | 94 | Not Determined |
| Sildenafil | ~1 | ~4 | ~96 | ~40 |
| Vardenafil | ~0.7 | ~4 | ~95 | ~15 |
| Avanafil | ~0.5 - 0.75 | ~5 | ~99 | ~15 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of PDE5 inhibitors. Below are outlines of common in vitro assays used to determine the potency and selectivity of these compounds.
In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This high-throughput assay measures the inhibition of PDE5 activity by quantifying the change in fluorescence polarization of a fluorescently labeled cGMP substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE5.
Materials:
-
Recombinant human PDE5 enzyme
-
Fluorescein-labeled cGMP (FAM-cGMP) substrate
-
Binding agent that selectively binds to the hydrolyzed 5'-GMP product
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Test compounds (including this compound and other analogues) and a known PDE5 inhibitor as a positive control (e.g., tadalafil)
-
384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds and positive control in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
Assay Reaction:
-
Add a small volume of the diluted test compound or control to the wells of the microplate.
-
Add the diluted PDE5 enzyme solution and incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAM-cGMP substrate solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set period.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a binding agent that specifically binds to the fluorescent 5'-GMP product.
-
Incubate to allow for binding.
-
Measure the fluorescence polarization in each well using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of PDE5 inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Radioligand Binding Assay for Selectivity Profiling
Radioligand binding assays are used to determine the binding affinity of a compound to a panel of different receptors or enzymes, thereby assessing its selectivity.
Objective: To determine the binding affinity (Ki) of a test compound for various PDE isozymes.
Materials:
-
Membrane preparations from cells expressing the target PDE isozymes (e.g., PDE1, PDE6, PDE11)
-
A specific radioligand for each PDE isozyme (e.g., [3H]-cGMP)
-
Test compounds
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Methodology:
-
Assay Setup: In a multi-well plate, incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubation: Allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the unbound radioligand.
-
Washing: Wash the filters to remove any non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Discussion and Conclusion
The available data indicates that this compound is a potent inhibitor of PDE5, with an IC50 in the micromolar to sub-micromolar range. Its selectivity profile from the limited available data shows a 49-fold preference for PDE5 over PDE1A, PDE2A, and PDE11A. One report from a clinical trial suggests it may have a higher response rate in treating erectile dysfunction compared to tadalafil.
However, a direct and comprehensive comparison with established PDE5 inhibitors is challenging due to the scarcity of publicly available, peer-reviewed data for this compound. The provided IC50 range is broad, and more precise measurements under standardized conditions are needed. Furthermore, its selectivity against a wider panel of PDE isozymes, particularly PDE6 (implicated in visual side effects), remains to be thoroughly characterized. Crucially, there is no available information on the pharmacokinetic profile of this compound, which is a critical determinant of a drug's clinical utility.
In contrast, sildenafil, tadalafil, vardenafil, and avanafil have been extensively studied, and their efficacy, selectivity, and pharmacokinetic profiles are well-documented. Tadalafil is notable for its long half-life, while avanafil has a rapid onset of action. Sildenafil and vardenafil have intermediate durations of action. The selectivity profiles of these drugs also differ, which can influence their side-effect profiles. For instance, sildenafil's lower selectivity against PDE6 is associated with a higher incidence of visual disturbances compared to more selective agents like tadalafil and avanafil.
References
A Comparative Guide to the Bioanalytical Quantification of Tadalafil and its Analogs: A Focus on UPLC-MS/MS Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of tadalafil, with a primary focus on the full validation of a sensitive and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. While specific validation data for N-Ethyl tadalafil is not extensively published, the presented data for tadalafil serves as a robust framework for the analysis of its analogs due to their structural similarities. The methodologies and performance data detailed herein are critical for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.
Performance Comparison of Analytical Methods
The quantification of tadalafil and its analogs can be achieved through various analytical techniques, each offering distinct advantages in terms of sensitivity, selectivity, and throughput. UPLC-MS/MS stands out as the gold standard for bioanalytical applications due to its superior sensitivity and specificity.[1] The following tables summarize the key performance parameters of a validated UPLC-MS/MS method for tadalafil, alongside alternative techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and High-Performance Thin-Layer Chromatography (HPTLC).
Table 1: UPLC-MS/MS Method Performance for Tadalafil Quantification [2][3][4]
| Parameter | Performance Metric |
| Linearity Range | 5–1,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[2] |
| Accuracy (%RE) | < -3.2% |
| Precision (%RSD) | < 8.4% |
| Recovery | 90.38% – 97.32% |
| Matrix Effect | 98.5% – 103.2% |
Table 2: Comparison with Alternative Quantification Methods for Tadalafil
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| UPLC-MS/MS | 5 - 1,000 ng/mL | Not Reported | 5 ng/mL | |
| HPLC-UV | 60 - 140 µg/mL | 1.19 µg/mL | 3.61 µg/mL | |
| HPLC-UV | 100 - 5,000 ng/mL | 100 ng/mL | Not Reported | |
| HPLC-PDA | 5 - 25 µg/mL | Not Reported | Not Reported | |
| HPTLC | 300 - 800 ng/band | 28.11 ng/spot | 93.45 ng/spot | |
| qNMR | Not applicable | Not applicable | 4.82 mg/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following section outlines the experimental protocol for the validated UPLC-MS/MS method for tadalafil quantification in human plasma.
UPLC-MS/MS Method
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add a known concentration of an internal standard (e.g., sildenafil).
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Collect the supernatant for UPLC-MS/MS analysis.
2. Chromatographic Conditions
-
System: Waters ACQUITY UPLC I-Class
-
Column: Shiseido C18 (100 x 2.1 mm, 2.7 µm)
-
Mobile Phase: 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) with 0.1% formic acid
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Total Run Time: 1 minute per sample
3. Mass Spectrometric Conditions
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Tadalafil: m/z 390.4 → 268.3
-
Sildenafil (Internal Standard): m/z 475.3 → 283.3
-
-
Dwell Time: 50 ms for each transition
Visualizing the UPLC-MS/MS Workflow
The following diagram illustrates the key steps in the UPLC-MS/MS workflow for the quantification of tadalafil.
References
- 1. [PDF] Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study | Semantic Scholar [semanticscholar.org]
- 2. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Interspecies Comparison of Tadalafil Metabolism and Pharmacokinetics: A Proxy for N-Ethyl Tadalafil
Introduction
N-Ethyl tadalafil is a structural analog of tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] Due to a paucity of publicly available data on the metabolism and pharmacokinetics of this compound, this guide provides a comparative overview of the available data for tadalafil across different species. The metabolic pathways and pharmacokinetic profiles of tadalafil are well-characterized and can serve as a reasonable proxy for understanding the potential behavior of this compound, though direct experimental verification is necessary. This guide is intended for researchers, scientists, and drug development professionals.
Pharmacokinetic Parameters
The pharmacokinetic profile of tadalafil has been studied in various species, with the most comprehensive data available for humans and rats. The following tables summarize key pharmacokinetic parameters.
Table 1: Pharmacokinetic Parameters of Tadalafil in Humans Following a Single Oral Dose
| Parameter | 10 mg Dose | 20 mg Dose |
| Cmax (µg/L) | - | 378[3][4][5] |
| Tmax (h) | - | 2 |
| AUC (µg*h/L) | - | 4950 (Day 1) |
| t1/2 (h) | - | 17.5 |
| CL/F (L/h) | - | 2.48 |
| Vz/F (L) | - | 62.6 |
Table 2: Pharmacokinetic Parameters of Tadalafil in Rats
Metabolism
Tadalafil is predominantly metabolized in the liver by the cytochrome P450 (CYP) 3A4 isoform. The primary metabolic pathway involves the conversion of tadalafil to a catechol metabolite. This catechol intermediate then undergoes methylation and glucuronidation to form the major circulating metabolite, methylcatechol glucuronide. These metabolites are not considered to be pharmacologically active at therapeutic concentrations. Tadalafil is primarily eliminated as metabolites in the feces (approximately 61%) and urine (approximately 36%).
Caption: Metabolic pathway of Tadalafil.
Experimental Protocols
In Vivo Pharmacokinetic Studies in Humans
A typical clinical study to determine the pharmacokinetics of tadalafil involves the administration of a single oral dose to healthy subjects. Blood samples are collected at various time points post-administration, and plasma concentrations of tadalafil are measured using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Noncompartmental analysis is then used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, oral clearance (CL/F), and apparent volume of distribution (Vz/F).
Caption: Experimental workflow for a human pharmacokinetic study.
In Vitro Metabolism Studies
To investigate the metabolic pathways of tadalafil, in vitro studies are conducted using human liver microsomes or primary cultures of human hepatocytes. These systems contain the necessary enzymes, primarily CYP3A4, to metabolize the drug. By incubating tadalafil with these preparations and analyzing the resulting metabolites, researchers can identify the metabolic pathways and the enzymes involved.
Analytical Methods
A variety of analytical methods have been developed for the quantification of tadalafil in biological samples and pharmaceutical formulations. High-performance liquid chromatography (HPLC) is the most extensively used technique, often coupled with UV-VIS spectrophotometry or mass spectrometry (MS) for detection. HPLC-MS/MS methods are particularly favored for pharmacokinetic studies due to their high sensitivity and selectivity. Sample preparation for plasma analysis typically involves protein precipitation or liquid-liquid extraction.
References
- 1. This compound | NEthyl tadalafil | PDE inhibitor | TargetMol [targetmol.com]
- 2. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tadalafil pharmacokinetics in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing an In Vitro-In Vivo Correlation (IVIVC) for N-Ethyl Tadalafil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for establishing an in vitro-in vivo correlation (IVIVC) for N-Ethyl tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor. Due to the limited publicly available data on this compound, this document leverages extensive research on the structurally similar and well-characterized compound, tadalafil, as a surrogate. The methodologies and data presented herein offer a scientifically robust starting point for researchers seeking to develop a predictive mathematical model that links the in vitro dissolution properties of this compound formulations with their in vivo pharmacokinetic performance.
An IVIVC is a critical tool in drug development, enabling the prediction of in vivo bioavailability from in vitro dissolution data.[1][2] A validated IVIVC model can streamline formulation development, support post-approval manufacturing changes, and potentially reduce the need for extensive bioequivalence studies.[1]
Comparative Physicochemical and Pharmacokinetic Properties
To establish a meaningful IVIVC, it is essential to understand the fundamental properties of the drug substance. While specific data for this compound is scarce, we can draw parallels from tadalafil. Tadalafil is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[3] It is anticipated that this compound will exhibit similar characteristics.
Table 1: Comparative Physicochemical and Pharmacokinetic Parameters of Tadalafil (as a Surrogate for this compound) and Sildenafil
| Parameter | Tadalafil | Sildenafil | Reference |
| Physicochemical Properties | |||
| BCS Class | II | II | [3], |
| Aqueous Solubility | Poorly soluble | Slightly soluble | , |
| Permeability | High | High | , |
| Pharmacokinetic Properties (Oral Administration) | |||
| Tmax (median, hours) | 2 - 4 | ~1 | , |
| Terminal Half-life (mean, hours) | 17.5 | 4.3 | , |
| Oral Clearance (mean, L/hr) | 2.5 | - | |
| Volume of Distribution (mean, L) | 63 | - | |
| Metabolism | Primarily by CYP3A4 | Primarily by CYP3A4 and CYP2C9 | , |
| Major Metabolite | Methylcatechol glucuronide | UK-103,320 (N-desmethyl) | |
| Excretion | Feces (~61%), Urine (~36%) | Feces (~80%), Urine (~13%) |
Experimental Protocols for IVIVC Development
The establishment of a Level A IVIVC, the most informative and regulatory-accepted correlation, requires a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. The following experimental protocols are proposed for this compound, based on established methods for tadalafil and other PDE5 inhibitors.
In Vitro Dissolution Studies
Objective: To determine the dissolution profiles of different this compound formulations with varying release rates (e.g., immediate-release and modified-release).
Apparatus: USP Apparatus II (Paddle)
Dissolution Media:
-
0.1 N HCl (pH 1.2) to simulate gastric fluid.
-
Phosphate buffer (pH 4.5) to simulate the upper small intestine.
-
Phosphate buffer (pH 6.8) to simulate the lower small intestine.
-
The use of biorelevant media containing surfactants (e.g., 0.5% sodium lauryl sulfate) may be necessary to achieve sink conditions for a poorly soluble compound like this compound.
Procedure:
-
Place 900 mL of the selected dissolution medium in each vessel and equilibrate to 37 ± 0.5 °C.
-
Place one dosage form in each vessel.
-
Rotate the paddle at a specified speed (e.g., 50 rpm).
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Analyze the drug concentration in each sample using a validated analytical method.
In Vivo Pharmacokinetic Studies
Objective: To determine the plasma concentration-time profiles of this compound after oral administration of the different formulations tested in vitro.
Study Design: A randomized, crossover study in healthy human volunteers or an appropriate animal model (e.g., beagle dogs, as used for sildenafil IVIVC studies).
Procedure:
-
Administer a single oral dose of each this compound formulation to the subjects after an overnight fast.
-
Collect blood samples at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Separate plasma from the blood samples and store frozen until analysis.
-
Quantify the concentration of this compound and its major metabolites in the plasma samples using a validated bioanalytical method.
Analytical Methodology
A validated, sensitive, and specific analytical method is crucial for the accurate quantification of this compound in both dissolution media and biological matrices. High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the recommended techniques.
Table 2: Proposed Analytical Method Parameters for this compound Quantification
| Parameter | Proposed Method | Reference for Tadalafil |
| Instrumentation | UPLC-MS/MS | |
| Column | C18 column (e.g., 2.1 x 100 mm, 2.7 µm) | |
| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., 2.0 mM ammonium acetate with 0.1% formic acid) | |
| Detection | Multiple Reaction Monitoring (MRM) in positive ion mode | |
| Internal Standard | A structurally similar compound, ideally a stable isotope-labeled this compound. Tadalafil or sildenafil could also be considered. |
Data Analysis and IVIVC Model Development
The development of the IVIVC involves a three-step process:
-
Deconvolution of In Vivo Data: The in vivo plasma concentration-time data is used to calculate the cumulative amount of drug absorbed versus time. This can be achieved using methods like the Wagner-Nelson or Loo-Riegelman methods, or through numerical deconvolution.
-
Correlation of In Vitro and In Vivo Data: A mathematical model is developed to correlate the in vitro dissolution data with the in vivo absorption data. This is typically a linear relationship where the fraction of drug absorbed in vivo is plotted against the fraction of drug dissolved in vitro.
-
Validation of the Model: The predictive performance of the IVIVC model is assessed by comparing the predicted plasma concentration profiles with the observed profiles. The FDA provides guidance on the criteria for validating an IVIVC.
Visualizing the IVIVC Workflow and Mechanism of Action
To aid in the conceptual understanding of the processes involved, the following diagrams illustrate the IVIVC development workflow and the signaling pathway of PDE5 inhibitors.
Caption: Workflow for establishing an in vitro-in vivo correlation (IVIVC).
Caption: Signaling pathway of PDE5 inhibitors like this compound.
Conclusion
Establishing a robust IVIVC for this compound is a valuable endeavor that can significantly de-risk and accelerate its development program. By leveraging the extensive knowledge base of tadalafil and other PDE5 inhibitors, and by following the systematic experimental and analytical approach outlined in this guide, researchers can develop a predictive model that is both scientifically sound and regulatory compliant. This will ultimately facilitate the development of optimized formulations with predictable in vivo performance.
References
Safety Operating Guide
Proper Disposal of N-Ethyl Tadalafil: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of N-Ethyl tadalafil, a cGMP-specific 3',5'-cyclic phosphodiesterase (PDE) inhibitor used in research.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel, the public, and the environment.
This compound, like many pharmaceutical compounds, requires careful handling and disposal in accordance with hazardous waste regulations. Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination and potential harm to aquatic life and ecosystems.[2][3][4] This guide outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
Hazard Classification and Regulatory Overview
While the Safety Data Sheet (SDS) for this compound may not explicitly classify it as hazardous, it is prudent to manage it as such due to its pharmacological activity.[5] The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical and chemical waste under the Resource Conservation and Recovery Act (RCRA). Many states have their own, often more stringent, regulations. Therefore, all laboratory personnel must be trained on both federal and their specific state and local requirements for hazardous waste disposal.
Disposal Procedures for this compound
The recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Under no circumstances should this compound be discharged into sewer systems or allowed to contaminate water, foodstuffs, or feed.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Any material contaminated with this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and lab supplies (e.g., absorbent paper, wipes, gloves), should be considered hazardous waste.
-
Segregate this compound waste from other waste streams to avoid accidental mixing and reactions.
-
-
Containerization:
-
Use a designated, compatible, and clearly labeled hazardous waste container. The container must be in good condition, with a secure, leak-proof screw-on cap.
-
The original manufacturer's container, if in good condition, is an ideal choice for the disposal of the pure chemical.
-
Label the container with a "Hazardous Waste" tag, clearly identifying the contents as "this compound Waste" and including the date when the first waste was added.
-
-
Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area.
-
Ensure the storage area is away from drains and incompatible materials.
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks or spills. The secondary container should be capable of holding 110% of the volume of the primary container.
-
-
Disposal Request and Pickup:
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup.
-
Do not allow hazardous waste to accumulate. Adhere to your institution's time and quantity limits for waste storage.
-
Disposal of Empty Containers:
Empty containers that held this compound must also be managed properly.
-
Triple-Rinse Procedure: Triple-rinse the empty container with a suitable solvent capable of removing the chemical residue. The rinsate must be collected and treated as hazardous waste.
-
Final Disposal: After triple-rinsing, the container can often be disposed of in the regular trash. However, it is best practice to puncture the container to prevent reuse. Always confirm your institution's specific procedures for empty container disposal.
Emergency Procedures for Spills
In the event of a spill, the primary goal is to prevent its spread and ensure personnel safety.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-impermeable gloves, safety goggles, and a lab coat.
-
Containment and Cleanup:
-
For small spills, use an absorbent material to collect the spilled substance.
-
Avoid creating dust if the spilled material is a solid.
-
Use spark-proof tools for cleanup.
-
-
Disposal of Cleanup Materials: All materials used for cleanup, including absorbents and contaminated PPE, must be placed in a sealed, labeled hazardous waste container for disposal.
-
Reporting: Report the spill to your laboratory supervisor and EH&S department.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Secondary Containment Volume | 110% of the primary container's volume | |
| Maximum Waste Accumulation (Typical) | Varies by institution; often up to 55 gallons | |
| Waste Collection Request (Typical) | Before reaching 90 days of accumulation |
Experimental Protocols Cited
This guidance is based on established best practices for hazardous waste management and information from safety data sheets. No experimental protocols are directly cited for the disposal procedures themselves, as these are operational safety guidelines.
Logical Relationship Diagram
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-Ethyl Tadalafil
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of N-Ethyl tadalafil, a cGMP-specific 3',5'-cyclic phosphodiesterase (PDE) inhibitor. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.
This compound, a derivative of Tadalafil, is utilized in cardiovascular research.[1] As with any active pharmaceutical ingredient, proper handling is crucial to minimize exposure and ensure the integrity of research. This document outlines the necessary personal protective equipment (PPE), operational plans for handling and disposal, and emergency procedures.
Personal Protective Equipment (PPE)
The primary routes of exposure to this compound are inhalation, skin contact, and eye contact.[2] Therefore, a comprehensive PPE strategy is essential. The following table summarizes the recommended PPE for handling this compound powder.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling the powder and solutions. For prolonged contact, consider gloves with a protection class of 5 or higher (breakthrough time > 240 minutes). For brief contact, a protection class of 3 or higher (> 60 minutes) is advised. Always inspect gloves for integrity before use and wash hands thoroughly after removal. |
| Eyes/Face | Safety glasses with side shields or chemical goggles | To protect against dust particles and splashes. A face shield may be required for supplementary protection during bulk handling or when there is a significant risk of splashing. |
| Respiratory | NIOSH-approved respirator | A respirator is recommended if handling large quantities, if dust is generated, or if working outside of a ventilated enclosure. Use a properly fitted, air-purifying or air-fed respirator. |
| Body | Laboratory coat or disposable gown | To prevent contamination of personal clothing. An impermeable body covering should be used to minimize skin contact. |
Operational and Disposal Plans
A clear, step-by-step plan for the handling and disposal of this compound is critical for laboratory safety and environmental protection.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2] The recommended storage temperature is -20°C for the powder.[3]
-
Keep away from foodstuffs and incompatible materials.[2]
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by ensuring it is clean and uncluttered.
-
Weighing and Aliquoting: Whenever possible, handle the solid compound in a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing. This compound is soluble in DMSO.
-
Post-Handling: After handling, decontaminate the work area and any equipment used. Remove PPE in the designated area to prevent cross-contamination. Wash hands thoroughly with soap and water.
Disposal Plan:
-
Solid Waste: Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a suitable, labeled, and closed container for disposal.
-
Liquid Waste: Collect waste solutions in a labeled, sealed container.
-
Disposal Method: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge into sewer systems or the environment.
-
Container Disposal: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Consult a doctor if irritation develops. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor. |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
| Spill | Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid dust formation. Use dry clean-up procedures; do not use compressed air. Vacuum or sweep up the material and place it in a suitable container for disposal. |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Wear self-contained breathing apparatus for firefighting if necessary. |
Visualized Workflow for Safe Handling
The following diagram illustrates the logical workflow for handling this compound, from preparation to disposal, emphasizing the integration of safety measures at each step.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
